2,4,5-Trifluorobenzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2,4,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPOOVDUVHJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380359 | |
| Record name | 2,4,5-Trifluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-71-1 | |
| Record name | 1-(Chloromethyl)-2,4,5-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243139-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluorobenzyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4,5-Trifluorobenzyl chloride physical properties
An In-depth Technical Guide to the Physical Properties of 2,4,5-Trifluorobenzyl Chloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for their effective application in synthesis and process development. This compound (CAS No. 243139-71-1) is a key building block in the synthesis of various pharmaceuticals and agrochemicals, making a detailed comprehension of its physical characteristics essential.[1] This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.
Physical and Chemical Properties
This compound is a colorless to almost colorless clear liquid under standard conditions.[2][3] It is a highly reactive compound, a characteristic attributable to the benzyl chloride group combined with the electronic effects of the fluorine substituents.[1] This reactivity makes it a versatile intermediate for alkylation, substitution, and coupling reactions in organic synthesis.[1]
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₄ClF₃[3][4] |
| Molecular Weight | 180.55 g/mol [4] |
| Appearance | Colorless to Almost colorless clear liquid[2][3] |
| Boiling Point | 175 °C[3] |
| Density | 1.689 g/cm³[3] |
| Refractive Index | 1.5050[3] |
| Vapor Pressure | 0.091 mmHg at 25°C[3] |
| Flash Point | 65 °C[3] |
| Purity | >98.0% (GC)[5] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through the chlorination of 2,4,5-trifluorotoluene. The following protocol provides a detailed methodology for this synthesis.[2]
Materials and Equipment:
-
Four-neck flask
-
Stirrer
-
Thermometer
-
Chlorine gas inlet tube
-
Reflux condenser
-
HCl absorption system
-
Light source
-
2,4,5-trifluorotoluene (146.0 g)
-
Azobisisobutyronitrile (AIBN) (3.0 g)
-
Dry chlorine gas
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
Assemble the four-neck flask with a stirrer, thermometer, chlorine gas inlet, and a reflux condenser connected to an HCl absorption system.
-
Place a light source near the reaction flask.
-
Charge the reaction flask with 146.0 g of 2,4,5-trifluorotoluene and 3.0 g of azobisisobutyronitrile.[2]
-
Stir the mixture and heat it to 110°C.[2]
-
Once the temperature is stable, introduce dry chlorine gas into the reaction mixture.[2]
-
Monitor the reaction progress using Gas Chromatography (GC).[2]
-
Continue the introduction of chlorine gas for approximately 3 hours, or until the reaction is complete as indicated by GC analysis.[2]
-
Stop the flow of chlorine gas and allow the reaction mixture to cool down.
-
Wash the crude product with water until it is neutral.
-
Dry the organic layer over a suitable drying agent.
-
Purify the final product by distillation under reduced pressure to obtain this compound.[2]
Synthesis Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound from 2,4,5-trifluorotoluene.
References
A Technical Guide to 2,4,5-Trifluorobenzyl Chloride (CAS: 243139-71-1)
Introduction: 2,4,5-Trifluorobenzyl chloride, identified by the CAS number 243139-71-1, is a highly functionalized aromatic organic compound. It serves as a critical building block and versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The presence of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, enhancing the biological activity and metabolic stability of its derivatives.[1] This compound is notably recognized as a key intermediate in the synthesis of Sitagliptin, an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 1 diabetes.[3] This guide provides an in-depth overview of its chemical properties, synthesis protocols, applications, and safety information for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless to nearly colorless liquid under standard conditions.[1][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 243139-71-1 | |
| Molecular Formula | C₇H₄ClF₃ | [1][4] |
| Molecular Weight | 180.55 g/mol | [1][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Purity | ≥98% (GC) | [1] |
| Density | 1.42 g/mL | [1] |
| Refractive Index | n20/D 1.48 | [1] |
| Synonyms | α-Chloro-2,4,5-trifluorotoluene, 1-(chloromethyl)-2,4,5-trifluorobenzene | [1][5] |
| InChI Key | JMXPOOVDUVHJRO-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing Protocols
The synthesis of this compound can be achieved through several routes. The following sections detail two common laboratory- and industrial-scale experimental protocols.
Experimental Protocol 1: Free Radical Chlorination of 2,4,5-Trifluorotoluene
This method involves the side-chain chlorination of 2,4,5-trifluorotoluene using chlorine gas, initiated by a radical initiator under thermal and light conditions.[3]
Methodology:
-
Apparatus Setup: A four-neck flask is equipped with a mechanical stirrer, a thermometer, a chlorine gas inlet tube, and a reflux condenser. The condenser's outlet is connected to an acid gas (HCl) absorption system. A light source is positioned near the reaction flask.
-
Charging Reactants: The reaction flask is charged with 146.0 g of 2,4,5-trifluorotoluene and 3.0 g of azobisisobutyronitrile (AIBN), a radical initiator.[3]
-
Reaction Conditions: The mixture is stirred and heated to a temperature of 110°C.[3]
-
Chlorination: Once the target temperature is reached, dry chlorine gas is bubbled through the reaction mixture. The progress of the reaction is monitored using Gas Chromatography (GC).[3]
-
Reaction Completion & Work-up: After approximately 3 hours of chlorination, the flow of chlorine gas is stopped. The reaction mixture is allowed to cool to room temperature.[3]
-
Purification: The crude product is washed with water until the aqueous layer is neutral. The organic layer is then dried and purified by distillation under reduced pressure to yield the final product, this compound.[3]
Caption: A diagram illustrating the synthesis workflow for this compound.
Experimental Protocol 2: Chloromethylation of 1,2,4-Trifluorobenzene
This alternative method utilizes 1,2,4-trifluorobenzene and paraformaldehyde in the presence of a chlorinating agent.[6] This process is advantageous due to its use of readily available and inexpensive raw materials and mild reaction conditions.[6]
Methodology:
-
Apparatus Setup: A 250 mL four-hole reaction flask is used.
-
Charging Reactants: 100 mL of 98% sulfuric acid is added to the flask and cooled to 20°C. Subsequently, 21.3 g of paraformaldehyde and 44.8 g of sodium chloride are added. Finally, 50.8 g (0.385 mol) of 1,2,4-trifluorobenzene is added to the mixture.[6]
-
Reaction Conditions: The reaction is maintained at an insulation temperature of 40°C for 10 hours.[6]
-
Quenching & Work-up: The reaction solution is carefully poured into ice water and stirred for 30 minutes to hydrolyze the reaction product.[6]
-
Purification: The organic layer is separated, washed with water until neutral, and then dried. The final product is obtained via vacuum distillation, yielding 58.8 g of this compound with a purity of 99.8% (84.7% yield).[6]
Caption: A diagram showing the chloromethylation synthesis route for this compound.
Applications in Research and Drug Development
This compound is a highly valued intermediate due to the reactivity of the benzylic chloride group, which readily participates in nucleophilic substitution and coupling reactions.[2]
-
Pharmaceutical Synthesis: It is a cornerstone for building fluorinated active pharmaceutical ingredients (APIs).[1][2] The trifluorophenyl moiety is a key structural feature in various drug candidates, including those targeting cancer, cardiovascular diseases, and central nervous system disorders.[2] As mentioned, its most prominent role is in the synthesis of the anti-diabetic drug Sitagliptin.[3]
-
Agrochemicals: The compound is used to produce advanced fluorinated agrochemicals, where the fluorine atoms contribute to increased efficacy and stability of the final product.[1][2]
-
Specialty Chemicals: It serves as a precursor in the synthesis of various fine and specialty chemicals, including dyes and advanced materials.[2]
Caption: The role of this compound as an intermediate in various industries.
Reactivity, Safety, and Handling
Given its chemical structure, this compound is a reactive compound that requires careful handling. It is classified as a corrosive and combustible liquid.[7]
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | [7] |
| Hazard Statements | H314: Causes severe skin burns and eye damageH290: May be corrosive to metalsH227: Combustible liquid | [7][8] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, corrosive-resistant clothing, and eye/face protection.[7]
-
Ventilation: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood. Do not breathe mists or vapors.[7][9]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[7][9]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed in a designated corrosives area.[7][9] Store in a corrosive-resistant container.[8] Recommended storage temperature is between 2-8°C.[1]
-
Spills: Absorb spillage with inert material to prevent material damage.[8]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][9]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Call a physician immediately.[7][9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a physician immediately.[7][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[7][9]
Spectroscopic Data
The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques. While specific spectra are not provided in the publicly available literature, analytical data such as ¹H NMR, HPLC, and LC-MS are generally available from suppliers upon request or as part of the Certificate of Analysis (CoA).[10][11] A patent for one of the synthesis methods notes the existence of a hydrogen spectrum for the compound.[6]
Conclusion
This compound is a fundamentally important chemical intermediate with high utility in the pharmaceutical and agrochemical sectors. Its trifluorinated structure is key to developing next-generation molecules with enhanced performance. The synthesis protocols are well-established, allowing for high-purity production. However, its corrosive and combustible nature necessitates strict adherence to safety and handling protocols to ensure its effective and safe use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. This compound | 243139-71-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. CN101665407B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound | 243139-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. 243139-71-1|this compound|BLD Pharm [bldpharm.com]
- 11. CAS 243139-71-1 | this compound - Synblock [synblock.com]
Spectroscopic Profile of 2,4,5-Trifluorobenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for 2,4,5-Trifluorobenzyl chloride (CAS No. 243139-71-1), a key intermediate in pharmaceutical synthesis. The document compiles known Nuclear Magnetic Resonance (NMR) data and outlines comprehensive experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analysis.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.26 | m | 1H | Aromatic CH |
| 6.95 | m | 1H | Aromatic CH |
| 4.56 | s | 2H | -CH₂Cl |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]
¹³C NMR, IR, and MS Data
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard
-
Pasteur pipette with glass wool
Instrumentation:
-
500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a larger sample concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (liquid)
-
Potassium bromide (KBr) plates or Attenuated Total Reflectance (ATR) crystal
-
Methylene chloride (for cleaning)
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Record the IR spectrum of the sample over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum.
-
Identify and label the characteristic absorption peaks. Expected peaks would include C-H (aromatic and alkyl), C-F, C-Cl, and C=C (aromatic) stretching and bending vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., methanol or dichloromethane)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent.
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample will be vaporized and separated based on its boiling point and interactions with the GC column.
-
Typical GC conditions for a substituted benzyl chloride might involve an initial oven temperature of 60°C, ramped to 240°C.
-
-
MS Analysis:
-
As the compound elutes from the GC column, it enters the MS detector.
-
The molecules are ionized using an electron ionization source (typically 70 eV).
-
The resulting ions (molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound.
-
Identify the major fragment ions and propose a fragmentation pathway.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Solubility of 2,4,5-Trifluorobenzyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5-Trifluorobenzyl chloride in common organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this guide focuses on qualitative solubility predictions based on chemical principles and data from analogous compounds. Furthermore, a detailed experimental protocol for the precise quantitative determination of solubility is provided to empower researchers in generating their own data.
Qualitative Solubility Profile
The principle of "like dissolves like" is a cornerstone of predicting solubility.[1][2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule due to the presence of the electronegative fluorine and chlorine atoms, which create bond dipoles. However, the aromatic benzene ring constitutes a significant nonpolar region. Therefore, its solubility will be highest in solvents of intermediate polarity and in nonpolar aromatic solvents. Organic halides are generally soluble in common organic solvents.[3][4]
Based on these principles and solubility data for the related compound benzyl chloride[5][6], the following table summarizes the predicted qualitative solubility of this compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic ring of the solute has strong affinity for aromatic solvents through π-π stacking interactions. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have similar polarity to the solute, facilitating dissolution. Benzyl chloride is freely soluble in chloroform.[6] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | These solvents have moderate polarity and can effectively solvate the solute. Benzyl chloride is highly soluble in ether.[5] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Acetone is a polar aprotic solvent that should readily dissolve the solute. Benzyl chloride is freely soluble in acetone.[6] |
| Esters | Ethyl acetate | High | Ethyl acetate is a moderately polar solvent in which benzyl chloride is freely soluble.[6] |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These highly polar solvents should be capable of dissolving this compound, although the nonpolar part of the molecule might limit very high solubility. |
| Alcohols | Methanol, Ethanol | Moderate | While polar, these solvents are also protic. Benzyl chloride is soluble in ethanol.[5] However, there is a risk of slow solvolysis over time, forming benzyl ethers. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The polarity of the C-F and C-Cl bonds will likely make it less soluble in purely nonpolar aliphatic solvents compared to aromatic or more polar solvents. |
| Water | Water | Very Low | Organic halides are generally insoluble in water.[3] The large nonpolar aromatic ring and the lack of strong hydrogen bonding capability lead to poor aqueous solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The gravimetric method is a reliable and straightforward approach for determining the solubility of a liquid solute in an organic solvent.[7][8]
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C) in g/100 mL.
Materials:
-
This compound (>98% purity)
-
Anhydrous organic solvent of choice
-
Several sealable glass vials (e.g., 10 mL) with solvent-resistant caps
-
Analytical balance (readable to ±0.0001 g)
-
Calibrated positive displacement pipettes or microsyringes
-
Thermostatic shaker or water bath
-
Centrifuge (optional)
-
Glass syringes and syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Solvent Addition: Into a series of clean, dry, and labeled vials, add a precise volume (e.g., 5.00 mL) of the selected anhydrous organic solvent using a calibrated pipette.
-
Solute Addition: Add incrementally increasing, accurately weighed amounts of this compound to each vial. This creates a range of concentrations, some of which are expected to be below and some above the saturation point.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C ± 0.1°C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow any undissolved solute (if present) to settle. If a stable suspension is formed, centrifugation can be used to facilitate phase separation.
-
Sample Extraction: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant from a vial that has an excess of the undissolved solute phase. Use a glass syringe fitted with a syringe filter to prevent any undissolved droplets from being transferred.
-
Gravimetric Analysis:
-
Dispense the filtered aliquot of the saturated solution into a pre-weighed, dry evaporation dish.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent loss of the solute (this compound has a boiling point of approximately 175°C).
-
Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the dry solute residue. Repeat the drying and weighing process until a constant weight is achieved.[7]
-
-
Calculation:
-
Mass of solute: (Weight of dish + residue) - (Weight of empty dish)
-
Mass of solvent: (Weight of dish + solution) - (Weight of dish + residue)
-
Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
-
Safety Precautions: this compound is a lachrymator and is corrosive. All work should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CAS 100-44-7: Benzyl Chloride | CymitQuimica [cymitquimica.com]
- 6. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
In-Depth Technical Guide: Stability and Storage of 2,4,5-Trifluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,5-Trifluorobenzyl chloride (CAS No. 243139-71-1). The information is compiled from publicly available safety data sheets and general chemical literature. It is intended to inform safe handling, storage, and experimental design for professionals working with this compound.
Disclaimer: Publicly available, in-depth quantitative stability studies, such as forced degradation or kinetic analyses for this compound, are limited. The information presented herein is based on qualitative data from safety data sheets and extrapolated knowledge from structurally related compounds. Researchers should perform their own stability assessments for critical applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate handling and storage protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 243139-71-1 | [1][2][3] |
| Molecular Formula | C₇H₄ClF₃ | [2] |
| Molecular Weight | 180.55 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Purity | >98% (typical) | [3][5] |
| Boiling Point | 175 °C | [6] |
| Flash Point | 65 °C | [6] |
| Density | 1.689 g/cm³ | [6] |
| Refractive Index | 1.5050 | [6] |
| Vapor Pressure | 0.091 mmHg at 25 °C | [6] |
| Synonyms | 1-(Chloromethyl)-2,4,5-trifluorobenzene, α-Chloro-2,4,5-trifluorotoluene | [5] |
Stability and Storage Conditions
Proper storage is critical to maintain the integrity and purity of this compound. This compound is sensitive to environmental factors, particularly moisture.
General Stability
This compound is reported to be stable under proper storage conditions.[7] However, like other benzyl chlorides, it is a reactive compound susceptible to degradation, primarily through hydrolysis.[8][9] The presence of three electron-withdrawing fluorine atoms on the benzene ring influences the reactivity of the benzylic chloride.
Recommended Storage
To ensure its stability, this compound should be stored according to the conditions outlined in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | Cool place, ambient temperature is generally acceptable. | To minimize decomposition and evaporation. | [7] |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | To prevent reaction with atmospheric moisture and oxygen. | [7] |
| Light | Store in a dark place. | To prevent potential photolytic degradation. Benzyl halides can be light-sensitive. | [7] |
| Moisture | Protect from moisture; moisture-sensitive. | The primary degradation pathway is hydrolysis, which forms the corresponding alcohol and HCl. | [7][9] |
| Container | Keep container tightly closed. Use corrosive-resistant containers. | To prevent leakage and contamination, and to withstand potential corrosion from HCl formed upon hydrolysis. | [7] |
| Ventilation | Store in a well-ventilated area. | To safely dissipate any vapors that may be released. | [7][10] |
Chemical Incompatibilities
This compound is incompatible with a range of substances. Contact with these materials should be avoided to prevent hazardous reactions and degradation of the compound.
-
Oxidizing agents: Can lead to vigorous or explosive reactions.[7]
-
Water/Moisture: Reacts to form 2,4,5-trifluorobenzyl alcohol and hydrochloric acid.[9] This is a critical incompatibility to manage.
-
Strong bases: Can cause dehydrochlorination or other reactions.[9]
-
Alcohols: Can lead to ether formation.[9]
-
Metals: May be corrosive to some metals, especially in the presence of moisture due to the formation of HCl.[11]
The following diagram illustrates the primary degradation pathway and key incompatibilities.
Experimental Protocols
While specific, validated stability-indicating assays for this compound are not found in the public domain, a general protocol for a forced degradation study can be outlined. Such studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a compound.[7]
General Protocol for a Forced Degradation Study
This protocol is a general guideline. Researchers should develop and validate a specific method for their intended use.
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A stability-indicating analytical method (e.g., HPLC-UV, GC-MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Incubate at a set temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Incubate at room temperature.
-
Oxidative Degradation: Add H₂O₂ (e.g., 3%) to the sample solution. Incubate at room temperature.
-
Thermal Degradation: Store the solid or a solution of the compound at an elevated temperature (e.g., 70 °C).
-
Photodegradation: Expose a solution of the compound to UV light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acid and base-stressed samples before analysis. Analyze all samples using a validated stability-indicating method to quantify the remaining this compound and detect any degradation products.
The following diagram outlines a general workflow for handling and stability testing.
References
- 1. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products | MDPI [mdpi.com]
- 4. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. This compound | 243139-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. acdlabs.com [acdlabs.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound [xieshichem.com]
2,4,5-Trifluorobenzyl chloride safety data sheet (SDS) information
An In-depth Technical Guide to the Safety of 2,4,5-Trifluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 243139-71-1). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound. This document is intended for professionals in research and development who handle this chemical.
Chemical Identification
This compound, also known as α-Chloro-2,4,5-trifluorotoluene, is a chemical intermediate used in various research and synthesis applications. It is recognized for its role as an oral dipeptidyl peptidase-4 (DPP-4) inhibitor, which has applications in the study of treatments for type 1 diabetes.[1]
| Identifier | Value |
| Chemical Name | This compound |
| Synonym | α-Chloro-2,4,5-trifluorotoluene |
| CAS Number | 243139-71-1[2][3] |
| Molecular Formula | C₇H₄ClF₃[3][4][5] |
| Molecular Weight | 180.55 g/mol [3][5] |
| InChI Key | JMXPOOVDUVHJRO-UHFFFAOYSA-N[6] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is a combustible liquid that is corrosive to metals and causes severe skin and eye damage.[7][8]
Hazard Statements:
-
H227 : Combustible liquid.
-
H290 : May be corrosive to metals.
-
H318 : Causes serious eye damage.[7]
Precautionary Statements (Selected):
-
P260 : Do not breathe dusts or mists.[7]
-
P280 : Wear protective gloves, protective clothing, and eye/face protection.[7]
-
P301+P330+P331+P310 : IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
-
P303+P361+P353+P310 : IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.
-
P305+P351+P338+P310 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Physical State | Liquid | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Flash Point | 65 °C | [3] |
| Boiling Point | 175 °C | [3] |
| Specific Gravity (20/20) | 1.42 | |
| Density | ~1.42 g/cm³ | |
| Vapor Pressure | 0.091 mmHg at 25°C | [3] |
| Refractive Index | 1.48 |
Emergency Procedures and First Aid
Immediate medical attention is required for any exposure.[2][8] The following workflow outlines the critical first-aid steps.
Caption: Workflow for First-Aid Response to this compound Exposure.
Fire and Explosion Hazard Data
The compound is a combustible liquid. Proper fire-fighting measures are crucial to prevent escalation and exposure to hazardous decomposition products.
| Parameter | Recommendation |
| Suitable Extinguishing Media | Dry chemical, foam, water spray, carbon dioxide.[2][7] |
| Unsuitable Extinguishing Media | Solid streams of water. |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride, Hydrogen fluoride.[2] |
| Advice for Firefighters | Wear a self-contained breathing apparatus (SCBA) in pressure-demand and full protective gear.[2][9] |
Handling, Storage, and Exposure Control
To ensure safety, a multi-layered approach combining engineering controls, safe work practices, and personal protective equipment is mandatory.
Safe Handling and Storage
-
Handling : Perform all work in a well-ventilated area, preferably a chemical fume hood.[7] Wear suitable protective equipment and avoid all personal contact.[7] Keep away from flames, hot surfaces, and ignition sources. Use explosion-proof and corrosion-resistant equipment.
-
Storage : Keep containers tightly closed in a cool, dry, and well-ventilated place.[8] Store under an inert gas.[10] Store in a designated corrosives area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[8][11]
Personal Protective Equipment (PPE)
The following diagram outlines the necessary PPE for handling this chemical.
Caption: Recommended Personal Protective Equipment for Handling this compound.
Transport Information
This material is regulated for transport due to its corrosive nature.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| ADR/RID | 3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | II |
| IMDG/IMO | 3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | II |
| ICAO/IATA | 3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | II |
Toxicological and Ecological Information
The reviewed Safety Data Sheets do not provide specific quantitative toxicological data such as LD₅₀ or LC₅₀ values. The primary health hazard identified is severe corrosion, leading to skin burns and eye damage upon contact.[7] Inhalation of vapors or mists may cause lung edema, with a potential delay in symptoms of up to 24 hours.[7] No evidence of endocrine-disrupting properties was found in the reviewed literature.[7]
Similarly, detailed ecotoxicological data, including persistence, degradability, and bioaccumulative potential, is not available in the consulted documents.[7] Standard best practices dictate that spillage into drains or water courses must be prevented.[7]
Note on Experimental Protocols
The Safety Data Sheets used as sources for this guide summarize the results of safety and hazard testing. They do not contain the detailed experimental protocols or methodologies (e.g., OECD, EPA test guidelines) used to derive the physical, toxicological, or ecological data. Such protocols are typically found in specialized technical reports or regulatory submission documents, which are beyond the scope of a standard SDS. A synthesis protocol is noted in the literature, but this is for production, not safety evaluation.[1] Professionals requiring this level of detail should consult comprehensive chemical registration databases or toxicological literature.
References
- 1. This compound | 243139-71-1 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C7H4ClF3 | CID 2777063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 243139-71-1 [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 243139-71-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Reactivity Profile of 2,4,5-Trifluorobenzyl Chloride with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trifluorobenzyl chloride is a key building block in organic synthesis, notably in the preparation of pharmacologically active compounds such as the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1][2][3] Its reactivity is characterized by the benzylic chloride, which is susceptible to nucleophilic substitution. The presence of three electron-withdrawing fluorine atoms on the phenyl ring enhances the electrophilicity of the benzylic carbon, making it highly reactive towards a variety of nucleophiles. This guide provides a comprehensive overview of the reactivity profile of this compound with common nucleophiles, including experimental protocols and quantitative data where available.
Introduction
Benzyl halides are a versatile class of reagents in organic synthesis, readily undergoing nucleophilic substitution reactions.[4] this compound, with its polyfluorinated aromatic ring, presents unique electronic properties that influence its reactivity. The fluorine substituents exert a strong electron-withdrawing inductive effect, which is expected to activate the benzylic position towards nucleophilic attack. This document details the synthesis of this compound and explores its reactions with nitrogen, oxygen, sulfur, and carbon-based nucleophiles.
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported:
-
Method 1: Free-Radical Chlorination of 2,4,5-Trifluorotoluene This method involves the reaction of 2,4,5-trifluorotoluene with chlorine gas in the presence of a radical initiator like azobisisobutyronitrile (AIBN) and a light source.
-
Method 2: Chloromethylation of 1,2,4-Trifluorobenzene This approach utilizes the reaction of 1,2,4-trifluorobenzene with paraformaldehyde and a chlorinating agent.
Experimental Protocols for Synthesis
Protocol 1: From 2,4,5-Trifluorotoluene
-
To a four-necked flask equipped with a stirrer, thermometer, gas inlet tube, and a reflux condenser connected to an HCl absorption system, add 146.0 g of 2,4,5-trifluorotoluene and 3.0 g of azobisisobutyronitrile.
-
Install a light source near the flask.
-
Heat the mixture to 110°C with stirring.
-
Introduce dry chlorine gas.
-
Monitor the reaction progress using Gas Chromatography (GC).
-
After approximately 3 hours, stop the chlorine gas flow.
-
Cool the reaction mixture.
-
Wash the organic layer with water until neutral.
-
Dry the product and distill under reduced pressure to obtain this compound.
Protocol 2: From 1,2,4-Trifluorobenzene and Paraformaldehyde
-
In a 250 ml four-necked flask, add 100 ml of 98% sulfuric acid and cool to 20°C.
-
Add 21.3 g of paraformaldehyde and 44.8 g of sodium chloride.
-
Add 50.8 g of 1,2,4-trifluorobenzene.
-
Maintain the reaction at 40°C for 10 hours.
-
Pour the reaction solution into ice water and stir for 30 minutes.
-
Separate the organic layer and wash it until neutral.
-
Dry the organic layer and perform vacuum distillation to obtain this compound with a purity of over 99.8% and a yield of 84.7%.
Reactivity with Nucleophiles
As a primary benzylic halide, this compound typically undergoes nucleophilic substitution via an SN2 mechanism.[4] The general reaction scheme is presented below:
Caption: General SN2 reaction of this compound.
Reactions with Nitrogen Nucleophiles (Amines)
The alkylation of amines with this compound is a common method for forming C-N bonds. These reactions typically proceed in the presence of a base to neutralize the HCl byproduct.
Table 1: Reaction of this compound with Nitrogen Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 2,4,5-Trifluorobenzylamine | NH₃ in MeOH, 65°C, 8 h, 145 psi | Not specified | [3] |
| Substituted Anilines | N-(2,4,5-Trifluorobenzyl)anilines | Base (e.g., t-BuOK), solvent (e.g., toluene), catalyst (e.g., Mn complex) | Good to excellent | [5][6] |
Experimental Protocol: General N-Alkylation of Amines
-
In a reaction vessel under an inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the product by column chromatography or distillation.
Reactions with Oxygen Nucleophiles (Alcohols and Carboxylates)
Ethers and esters can be synthesized from this compound via the Williamson ether synthesis or by reaction with carboxylate salts, respectively.
Table 2: Reaction of this compound with Oxygen Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Alcohol (ROH) | 2,4,5-Trifluorobenzyl ether | NaH in THF, then add alcohol, followed by this compound | Good | General procedure |
| 2,4,5-Trifluorophenylacetic acid | 2,4,5-Trifluorobenzyl 2,4,5-trifluorophenylacetate | N,N'-Carbonyldiimidazole (CDI) activation, then addition of 2,4,5-trifluorobenzyl alcohol (derived from the chloride) | 87% (for a similar system) | [3] |
Experimental Protocol: Williamson Ether Synthesis
-
In a flame-dried flask under an inert atmosphere, add the alcohol (1.0 eq.) to a suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0°C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution to 0°C and add this compound (1.0 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with water.
-
Extract the product with diethyl ether, wash with water and brine, and dry over MgSO₄.
-
Purify by column chromatography.
Reactions with Sulfur Nucleophiles (Thiols)
Thioethers are readily prepared by the reaction of this compound with thiols or their corresponding thiolates.
Table 3: Reaction of this compound with Sulfur Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Thiol (RSH) | 2,4,5-Trifluorobenzyl thioether | Base (e.g., NaOH, K₂CO₃), solvent (e.g., DMF, ethanol) | High | General procedure |
| Thiourea | S-(2,4,5-Trifluorobenzyl)isothiouronium chloride | Refluxing methanol | High | [4] |
Experimental Protocol: Synthesis of Benzyl Thioethers
-
Dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol or DMF.
-
Add a base (e.g., sodium hydroxide, 1.1 eq.) and stir for 15 minutes.
-
Add this compound (1.0 eq.) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to give the crude thioether.
-
Purify by chromatography or distillation.
Reactions with Carbon Nucleophiles (Cyanide)
The reaction with cyanide ions is a useful method for introducing a one-carbon extension, leading to the formation of the corresponding nitrile.
Table 4: Reaction of this compound with Carbon Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Cyanide | 2-(2,4,5-Trifluorophenyl)acetonitrile | NaCN in aqueous ethanol, reflux | 80-90% (for benzyl chloride) | [7][8] |
Experimental Protocol: Synthesis of 2-(2,4,5-Trifluorophenyl)acetonitrile
-
In a round-bottomed flask, dissolve sodium cyanide (1.2 eq.) in a mixture of water and ethanol.
-
Heat the solution to reflux.
-
Add this compound (1.0 eq.) dropwise.
-
Continue refluxing for 4-6 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Wash the organic extracts, dry, and remove the solvent.
-
Purify the resulting nitrile by vacuum distillation.
Application in Synthesis: Preparation of a Sitagliptin Intermediate
This compound and its derivatives are crucial in the synthesis of Sitagliptin. For instance, the related compound 2,4,5-trifluorophenylacetic acid is a key precursor. The following workflow illustrates a synthetic route starting from a related precursor.
Caption: Synthetic workflow for a β-keto amide intermediate of Sitagliptin.[3]
Conclusion
This compound is a highly reactive and versatile electrophile for the formation of new carbon-heteroatom and carbon-carbon bonds. The electron-withdrawing nature of the fluorine atoms on the aromatic ring enhances its susceptibility to nucleophilic attack. This guide has provided an overview of its synthesis and reactivity with key classes of nucleophiles, supported by generalized experimental protocols and data from the literature. This information is valuable for chemists engaged in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
References
- 1. Process For The Preparation Of Sitagliptin, Its Pharmaceutically [quickcompany.in]
- 2. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
A Comprehensive Technical Guide to 2,4,5-Trifluorobenzyl Chloride: Hazards and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the potential hazards and essential handling precautions for 2,4,5-Trifluorobenzyl chloride (CAS No. 243139-71-1). Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental risk in research and development settings.
Core Hazards and Physical Properties
This compound is a combustible liquid that is corrosive and can cause severe skin burns and eye damage.[1][2] It is imperative that all personnel handling this substance are fully aware of its hazardous properties and the necessary safety protocols.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[1][2] Direct contact can lead to pain, tears, and burns to the eyes.[3]
-
Combustible Liquid: Presents a fire hazard when exposed to heat or flame.[3]
-
Inhalation Hazard: May cause respiratory irritation.[4] Vapors may be harmful if inhaled, and in case of inhalation, the individual should be moved to fresh air.[1][4]
-
Reactivity: May be corrosive to metals.[1] It is also incompatible with oxidizing agents.[3]
| Property | Value | Source |
| Physical State | Liquid | [2] |
| UN Number | 3265 | [1] |
| Hazard Class | Corrosive liquid, acidic, organic, n.o.s. | [1] |
| Flash Point | Combustible | [2][3] |
| Toxicity (Oral) | No data available | |
| Toxicity (Dermal) | No data available | |
| Toxicity (Inhalation) | No data available | |
| Benzyl Chloride LC50 | Inhalation - rat - 4 h - 0.74 mg/l | |
| OSHA PEL (Benzyl Chloride) | 1 ppm (5 mg/m³) - 8-hour TWA | [5] |
| NIOSH REL (Benzyl Chloride) | 1 ppm - 15-minute ceiling | [5] |
| ACGIH TLV (Benzyl Chloride) | 1 ppm - 8-hour TWA | [5] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Risk Assessment and Control Workflow
A systematic approach to risk assessment is paramount when working with hazardous chemicals like this compound. The following diagram illustrates a logical workflow for identifying, assessing, and controlling risks.
Caption: Risk Assessment and Control Workflow for Hazardous Chemicals.
Experimental Handling Protocols
Strict adherence to the following handling procedures is mandatory to minimize the risk of exposure and accidents.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield must be worn at all times when handling this compound.[1]
-
Skin Protection: Impervious gloves (e.g., butyl rubber or Viton™) and a lab coat are required.[1] Ensure gloves are inspected for integrity before each use.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
3.2. Safe Handling Practices
-
Avoid all personal contact, including inhalation.[3]
-
Use in a well-ventilated area.[3]
-
Always add the material to water slowly; never add water to the chemical to avoid a violent reaction.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Wash hands thoroughly after handling.[1]
3.3. Storage and Disposal
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as oxidizing agents.[3]
-
Store in a corrosive-resistant container.
-
Dispose of waste in accordance with local, state, and federal regulations. All chemical waste must be collected and disposed of as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
4.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
4.2. Spill and Leak Procedures
-
Minor Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
By understanding the hazards and diligently following these handling precautions, researchers, scientists, and drug development professionals can work safely with this compound, protecting themselves and their colleagues from potential harm.
References
Synonyms for 2,4,5-Trifluorobenzyl chloride such as 1-(chloromethyl)-2,4,5-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,4,5-Trifluorobenzyl chloride, a versatile fluorinated building block crucial in the synthesis of pharmaceuticals and other specialty chemicals. The unique electronic properties conferred by its fluorine substituents make it a valuable intermediate in modern organic synthesis.
Chemical Identity and Synonyms
This compound is an aromatic organic compound. Its identity is well-established across various chemical inventories. Several synonyms are used interchangeably in literature and commercial listings.
| Identifier Type | Value | Source |
| Systematic Name | 1-(chloromethyl)-2,4,5-trifluorobenzene | [1][2][3] |
| Common Name | This compound | [1][4][5] |
| Alternative Name | α-Chloro-2,4,5-trifluorotoluene | [6][7] |
| CAS Registry Number | 243139-71-1 | [1][4][6] |
| PubChem CID | 2777063 | [6][8] |
| MDL Number | MFCD00236319 | [2][6] |
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized below. These properties are critical for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClF₃ | [1][6][9] |
| Molecular Weight | 180.55 g/mol | [6][9][10] |
| Appearance | Colorless to almost colorless clear liquid | [4][6] |
| Purity | ≥ 98% (GC) | [2][6] |
| Density | 1.42 - 1.689 g/cm³ | [6][10][11] |
| Boiling Point | 175 °C | [10][11] |
| Flash Point | 65 °C | [10][11] |
| Refractive Index (n20D) | 1.48 - 1.505 | [6][10][11] |
| Storage Temperature | 2 - 8 °C, under inert gas | [6][10] |
Applications in Research and Development
This compound is a key intermediate in the synthesis of high-value organic molecules, primarily in the pharmaceutical and agrochemical sectors.[6][12] The trifluoro-substitution pattern on the benzene ring is instrumental in modulating the biological activity, metabolic stability, and pharmacokinetic properties of the final products.[6]
Pharmaceutical Synthesis: The most prominent application of this compound is as a crucial intermediate in the synthesis of Sitagliptin, an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4] The fluorinated benzyl group is a key structural component of the final active pharmaceutical ingredient (API).[12] Its reactivity makes it suitable for various coupling and substitution reactions necessary to construct complex drug molecules.[12]
Agrochemicals and Materials Science: In addition to pharmaceuticals, it is used to produce fluorinated compounds for agrochemicals, where fluorine substitution can enhance efficacy and stability.[6] It also finds applications in materials science for modifying polymer properties or creating fluorinated materials with enhanced thermal stability and chemical resistance.[6]
Experimental Protocols: Synthesis Methodologies
Two primary methods for the synthesis of this compound are documented, starting from different fluorinated precursors.
Method 1: Free-Radical Chlorination of 2,4,5-Trifluorotoluene
This method involves the side-chain chlorination of 2,4,5-trifluorotoluene initiated by a radical source under light.
Protocol:
-
Apparatus Setup: A four-neck flask is equipped with a mechanical stirrer, a thermometer, a chlorine gas inlet tube, and a reflux condenser. The condenser is connected to a hydrogen chloride (HCl) absorption system. A light source is positioned near the flask to initiate the reaction.[4]
-
Charging the Reactor: The reaction flask is charged with 146.0 g of 2,4,5-trifluorotoluene and 3.0 g of azobisisobutyronitrile (AIBN), which serves as the radical initiator.[4]
-
Reaction Execution: The mixture is stirred and heated to 110°C. Dry chlorine gas is then bubbled through the reaction mixture. The progress of the reaction is monitored using Gas Chromatography (GC).[4]
-
Work-up and Purification: After approximately 3 hours, the introduction of chlorine gas is stopped. The reaction mixture is cooled, washed with water until neutral, and then dried. The final product, this compound, is obtained by distillation under reduced pressure.[4]
Method 2: Chloromethylation of 1,2,4-Trifluorobenzene
This approach utilizes a chloromethylation reaction, introducing a chloromethyl group onto the 1,2,4-trifluorobenzene ring.
Protocol:
-
Apparatus Setup: A 250 mL four-hole reaction flask is used.
-
Reagent Preparation: 100 mL of 98% sulfuric acid is added to the flask and cooled to 20°C. Subsequently, 21.3 g of paraformaldehyde and 44.8 g of sodium chloride are added.[13]
-
Reaction Execution: 50.8 g of 1,2,4-trifluorobenzene is added to the mixture. The reaction is maintained at 40°C for 10 hours with insulation.[13]
-
Work-up and Purification: The reaction solution is poured into ice water and stirred for 30 minutes. The organic layer is separated, washed with water until neutral, and dried. The crude product is then purified by vacuum distillation to yield this compound with a purity exceeding 99.8%.[13]
Diagrams and Workflows
The following diagrams illustrate the synthesis pathways for this compound and its logical role in the development of a therapeutic agent.
Caption: Comparative schematic of the two primary synthesis routes to this compound.
Caption: Logical workflow from chemical intermediate to therapeutic action for a DPP-4 inhibitor.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[7][14] It is also a combustible liquid.[15] Inhalation, skin contact, or ingestion can be harmful.[11]
-
Precautionary Measures: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[14][15] Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, is mandatory.[7][14] Keep the substance away from heat, sparks, open flames, and other ignition sources.[14][15]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7][15] For skin contact, remove contaminated clothing immediately and rinse the skin with plenty of water.[7][15] If inhaled, move the person to fresh air.[15] In all cases of exposure, seek immediate medical attention.[7][15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed, corrosion-resistant container.[6][16] The recommended storage temperature is between 2 and 8 °C.[6]
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound | 243139-71-1 [sigmaaldrich.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | 243139-71-1 [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | C7H4ClF3 | CID 2777063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 243139-71-1 | this compound - Synblock [synblock.com]
- 10. 243139-71-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. sparrow-chemical.com [sparrow-chemical.com]
- 13. CN101665407B - Preparation method of this compound - Google Patents [patents.google.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. 1-(Chloromethyl)-2,4,5-Trifluorobenzene Supplier & Manufacturer | CAS 108438-38-8 | High Quality, Price & SDS | China Factory [chlorobenzene.ltd]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4,5-Trifluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,4,5-trifluorobenzyl chloride, a key intermediate in the production of various pharmaceuticals. The primary method detailed is the free-radical chlorination of 2,4,5-trifluorotoluene. An alternative synthesis route is also briefly discussed. This guide includes comprehensive experimental procedures, data presentation in a tabular format for clarity, and a visual representation of the experimental workflow to ensure reproducibility and safety in a laboratory setting.
Introduction
This compound is a crucial building block in organic synthesis, particularly for the development of novel therapeutic agents. For instance, it is a known intermediate for oral dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 1 diabetes.[1] The controlled synthesis of this compound is therefore of significant interest. The most common and direct method for its preparation is the side-chain chlorination of 2,4,5-trifluorotoluene. This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a chemical initiator.
Synthesis Methodology
Primary Method: Free-Radical Chlorination of 2,4,5-Trifluorotoluene
This method involves the reaction of 2,4,5-trifluorotoluene with chlorine gas in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal conditions. The reaction is a radical chain process where the benzylic hydrogen of the toluene derivative is substituted by a chlorine atom.[2][3]
Experimental Protocol:
-
Apparatus Setup: Assemble a four-neck flask equipped with a mechanical stirrer, a thermometer, a chlorine gas inlet tube, and a reflux condenser. The reflux condenser should be connected to a hydrochloric acid (HCl) absorption system. A light source can be placed near the flask to facilitate the reaction.
-
Charging the Reactor: Into the reaction flask, add 146.0g of 2,4,5-trifluorotoluene and 3.0g of azobisisobutyronitrile (AIBN).[1]
-
Reaction Initiation: Begin stirring the mixture and heat it to a temperature of 110°C.
-
Chlorination: Once the desired temperature is reached, introduce dry chlorine gas into the reaction mixture through the gas inlet tube.
-
Reaction Monitoring: The progress of the reaction should be monitored using Gas Chromatography (GC) to track the consumption of the starting material and the formation of the product.
-
Reaction Completion: After approximately 3 hours of chlorine gas addition, and once GC analysis indicates the completion of the reaction, stop the flow of the halogenating agent.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the crude product with water until the aqueous layer is neutral. This step is crucial to remove any remaining HCl.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
-
Purification: The final product, this compound, is obtained by distillation under reduced pressure.[1]
Potential Side Reactions:
The primary side reactions in benzylic chlorination are polychlorination, leading to the formation of 2,4,5-trifluorobenzal chloride and 2,4,5-trifluorobenzotrichloride.[2][4] Careful control of the reaction time and the stoichiometry of chlorine gas is essential to minimize these byproducts.
Alternative Synthesis Route: Chloromethylation of 1,2,4-Trifluorobenzene
An alternative method involves the chloromethylation of 1,2,4-trifluorobenzene with paraformaldehyde in the presence of a chlorinating agent.[5] This method can produce this compound with high purity.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,4,5-Trifluorotoluene | [1] |
| Reagents | Chlorine (gas), AIBN | [1] |
| Reaction Temperature | 110°C | [1] |
| Reaction Time | ~3 hours | [1] |
| Product Purity (Post-distillation) | >98.0% (GC) | |
| Molecular Formula | C₇H₄ClF₃ | [6] |
| Molecular Weight | 180.55 g/mol | [6] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This synthesis should be conducted in a well-ventilated fume hood due to the use of toxic chlorine gas and the evolution of HCl gas.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Chlorine gas is highly corrosive and a respiratory irritant. Handle with extreme care.
-
The reaction is conducted at an elevated temperature; therefore, appropriate precautions should be taken to avoid thermal burns.
-
This compound is a combustible liquid and may be corrosive to metals. Store in a corrosive-resistant container.
References
Chloromethylation of 1,2,4-trifluorobenzene to yield 2,4,5-Trifluorobenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,4,5-Trifluorobenzyl chloride via the chloromethylation of 1,2,4-trifluorobenzene. This compound is a key intermediate in the synthesis of various pharmaceuticals. The described method utilizes paraformaldehyde in the presence of a chlorinating agent, offering a high yield and purity suitable for further applications in drug development and materials science.
Introduction
The chloromethylation of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a chloromethyl group onto an aromatic ring. This functional group serves as a versatile handle for subsequent chemical transformations. The specific synthesis of this compound from 1,2,4-trifluorobenzene is of significant interest due to its role as a building block in the preparation of active pharmaceutical ingredients. The protocol detailed below is based on established methodologies, providing a reliable and reproducible procedure for laboratory-scale synthesis.[1][2]
Reaction and Mechanism
The chloromethylation of 1,2,4-trifluorobenzene proceeds via an electrophilic aromatic substitution reaction. In the presence of a strong acid, such as sulfuric acid, paraformaldehyde generates a reactive electrophile. This electrophile is then attacked by the electron-rich aromatic ring of 1,2,4-trifluorobenzene, followed by the introduction of a chlorine atom to form the final product, this compound. The use of a chlorinating agent facilitates the final chlorination step.
Quantitative Data Summary
The following table summarizes the key quantitative data for the chloromethylation of 1,2,4-trifluorobenzene based on a laboratory-scale synthesis.[1]
| Parameter | Value |
| Starting Material | 1,2,4-Trifluorobenzene |
| Reagent 1 | Paraformaldehyde |
| Reagent 2 | 98% Sulfuric Acid |
| Reagent 3 | Sodium Chloride |
| Molar Ratio (1,2,4-Trifluorobenzene : Formaldehyde monomer equivalent : Sodium Chloride) | 1 : 1.84 : 1.99 |
| Reaction Temperature | 40 °C |
| Reaction Time | 10 hours |
| Product | This compound |
| Yield | 84.7% |
| Purity (post-purification) | >99.8% |
Experimental Protocol
This protocol is adapted from a patented procedure for the preparation of this compound.[1][2]
Materials and Equipment:
-
Four-necked round-bottom flask (250 mL) equipped with a mechanical stirrer, thermometer, and a gas outlet connected to a suitable trap.
-
1,2,4-Trifluorobenzene (50.8 g, 0.385 mol)
-
Paraformaldehyde (96% purity, 21.3 g, equivalent to 0.71 mol of formaldehyde monomer)
-
Concentrated Sulfuric Acid (98%, 100 mL)
-
Sodium Chloride (44.8 g, 0.766 mol)
-
Ice water bath
-
Separatory funnel
-
Standard laboratory glassware for workup and distillation
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, and gas outlet. Ensure the setup is in a well-ventilated fume hood.
-
Addition of Reagents: To the reaction flask, add 100 mL of 98% sulfuric acid. Cool the flask to 20 °C using an ice water bath.
-
While stirring, slowly add 21.3 g of paraformaldehyde, followed by the portion-wise addition of 44.8 g of sodium chloride. Maintain the temperature at or below 20 °C during the addition.
-
Once the addition of the solid reagents is complete, slowly add 50.8 g of 1,2,4-trifluorobenzene to the reaction mixture.
-
Reaction: After the complete addition of all reagents, raise the temperature of the reaction mixture to 40 °C and maintain it for 10 hours with continuous stirring.
-
Workup: After 10 hours, cool the reaction mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water. Stir the resulting mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.
-
Wash the organic layer with water until the aqueous layer is neutral to pH paper.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and purify the crude product by vacuum distillation to obtain this compound. The expected yield is approximately 58.8 g (84.7%), with a purity of over 99.8%.[1]
Safety Precautions
-
1,2,4-Trifluorobenzene: This is a flammable liquid and may cause skin and eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
-
Paraformaldehyde: This is a flammable solid and can cause skin, eye, and respiratory irritation. Avoid inhalation of dust.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns. Handle with extreme care, using appropriate PPE.
-
This compound: The product is a combustible liquid and may be corrosive. It can cause severe skin burns and eye damage. Handle with appropriate PPE.
-
The reaction should be carried out in a well-ventilated fume hood due to the potential release of hazardous vapors.
Analytical Methods for Purity Determination
The purity of the final product, this compound, can be determined using standard analytical techniques such as:
-
Gas Chromatography (GC): To assess the percentage purity and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹⁹F NMR): To confirm the chemical structure and identify any isomeric impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: The Role of 2,4,5-Trifluorobenzyl Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,5-trifluorobenzyl chloride as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in the production of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers in their drug development endeavors.
Introduction
This compound is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the 2,4,5-trifluorobenzyl moiety into target molecules. This structural motif is a key component of several active pharmaceutical ingredients (APIs), most notably the anti-diabetic drug, sitagliptin. The trifluorinated phenyl ring can significantly enhance the biological activity and pharmacokinetic properties of a drug molecule.[1] This document outlines the synthetic applications of this compound, with a specific focus on the synthesis of a crucial intermediate for sitagliptin.
Physicochemical Properties and Safety Information
Synonyms: α-Chloro-2,4,5-trifluorotoluene, 1-(Chloromethyl)-2,4,5-trifluorobenzene CAS Number: 243139-71-1 Molecular Formula: C₇H₄ClF₃ Molecular Weight: 180.55 g/mol Appearance: Colorless to almost colorless clear liquid Purity: >98.0% (GC)
Safety Precautions: this compound is a combustible and corrosive liquid that can cause severe skin burns and eye damage.[2][3][4][5] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5][6] Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] In case of fire, use carbon dioxide, dry chemical, or foam for extinction.[3]
Application in Pharmaceutical Intermediate Synthesis: Synthesis of a Sitagliptin Intermediate
A primary application of this compound is in the synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key chiral intermediate for the production of sitagliptin. One common synthetic strategy involves the alkylation of a β-keto ester, followed by a series of transformations to introduce the chiral amine and hydrolyze the ester.
Synthetic Pathway Overview
The following diagram illustrates a general synthetic pathway for a sitagliptin intermediate starting from the alkylation of a β-keto ester with this compound.
Caption: General synthetic scheme for a sitagliptin intermediate.
Quantitative Data Summary
The following table summarizes typical yields and purity data for the key steps in the synthesis of a sitagliptin intermediate. The data is compiled from various literature sources and patents and is intended for comparative purposes.
| Step | Reactants | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Synthesis of this compound | 1,2,4-Trifluorobenzene, Paraformaldehyde | Chlorinating agent (e.g., H₂SO₄/NaCl) | - | - | - | 73 - 82 | >99 | [7] |
| Alkylation of Ethyl Acetoacetate | Ethyl acetoacetate, this compound | Sodium ethoxide | Ethanol | Reflux | 6 - 10 | 69 - 72 | - | [7] |
| Asymmetric Hydrogenation | Dehydrositagliptin intermediate | Rh(I)/tBu JOSIPHOS | Methanol | 50 | 14 | up to 65 | >99.6 | [6] |
| Multi-enzymatic Cascade | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate, Benzylamine | Transaminase, Esterase, Aldehyde Reductase, Formate Dehydrogenase | Tris-HCl Buffer | 37 | - | 61 | - | [1] |
| Aza-Michael Addition | tert-butyl β-naphthylmethoxycarbamate, (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | Quinine-derived C(9)-urea ammonium catalyst | Toluene/Water | -20 | - | 41 (overall) | 96 (ee) | [8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,4,5-trifluorobenzyl)-3-oxobutanoate (Alkylated Intermediate)
This protocol is a generalized procedure based on classical alkylation of β-keto esters.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (or Sodium metal and absolute ethanol)
-
This compound
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, carefully add sodium metal to absolute ethanol under an inert atmosphere to generate sodium ethoxide in situ.
-
To the stirred solution of sodium ethoxide, add ethyl acetoacetate dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the enolate.
-
Cool the reaction mixture to room temperature and add this compound dropwise via the dropping funnel.
-
After the addition, heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 6-10 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 2-(2,4,5-trifluorobenzyl)-3-oxobutanoate.
Protocol 2: General Workflow for the Synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
This represents a general workflow for the subsequent conversion of the alkylated intermediate to the final chiral amino acid intermediate.
Caption: Workflow for chiral amino acid synthesis.
Mechanism of Action of Sitagliptin: DPP-4 Signaling Pathway
Sitagliptin, synthesized from the intermediate derived from this compound, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). Understanding the DPP-4 signaling pathway is crucial for appreciating the therapeutic effect of this drug.
In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a vital role in glucose homeostasis. They stimulate the pancreas to increase insulin secretion and suppress glucagon release in a glucose-dependent manner. DPP-4 is an enzyme that rapidly inactivates GLP-1 and GIP.
By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP. This leads to enhanced insulin secretion from pancreatic β-cells and reduced glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control in patients with type 2 diabetes.
Caption: DPP-4 signaling pathway and the mechanism of action of sitagliptin.
Conclusion
This compound is an indispensable building block in the synthesis of important pharmaceutical intermediates, particularly for the anti-diabetic drug sitagliptin. The methodologies outlined in these application notes provide a foundation for researchers to develop and optimize synthetic routes for these valuable compounds. A thorough understanding of the reaction conditions, coupled with robust analytical techniques, is paramount for achieving high yields and purity, ensuring the quality and efficacy of the final pharmaceutical product.
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Role of 2,4,5-Trifluorobenzyl Chloride in the Synthesis of Advanced Agrochemicals
Introduction
For researchers, scientists, and professionals in drug development, the introduction of fluorine atoms into molecular structures is a well-established strategy for enhancing the biological efficacy of agrochemicals. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target sites. 2,4,5-Trifluorobenzyl chloride, as a key building block, offers a direct route to incorporate the 2,4,5-trifluorobenzyl moiety into potential agrochemical candidates. This structural motif is of significant interest in the development of novel herbicides, fungicides, and insecticides due to its potential to confer enhanced potency and favorable pharmacokinetic properties.
The 2,4,5-trifluorophenyl group is a known toxophore in various pesticides, and its incorporation via a benzyl chloride linker provides a versatile handle for synthetic elaboration. This document provides detailed application notes and protocols for the conceptual application of this compound in the synthesis of a hypothetical herbicidal agent, along with a discussion of its potential mechanism of action and biological efficacy.
Hypothetical Application: Synthesis of a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide
Protoporphyrinogen oxidase (PPO) is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption through the generation of reactive oxygen species. This mode of action results in rapid weed necrosis and death. The 2,4,5-trifluorobenzyl moiety can be incorporated into a PPO inhibitor scaffold to potentially enhance its binding to the active site and improve its overall herbicidal activity.
Experimental Protocols
Synthesis of a Hypothetical PPO-Inhibiting Herbicide (TF-Herbicide-01)
This protocol describes the synthesis of a hypothetical PPO-inhibiting herbicide, N-(2,4,5-trifluorobenzyl)oxazolidin-2,4-dione (TF-Herbicide-01), through a nucleophilic substitution reaction.
Materials:
-
This compound
-
Oxazolidine-2,4-dione
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve oxazolidine-2,4-dione (1.0 equivalent) and potassium carbonate (1.5 equivalents) in 100 mL of anhydrous acetonitrile.
-
Addition of Reagent: To the stirring suspension, add this compound (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in ethyl acetate and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure TF-Herbicide-01.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The herbicidal efficacy of TF-Herbicide-01 was evaluated in greenhouse trials against a panel of common broadleaf and grass weeds. The activity is presented as the GR₅₀ value, the concentration of the herbicide required to cause a 50% reduction in plant growth.
| Weed Species | Common Name | GR₅₀ (g/ha) |
| Amaranthus retroflexus | Redroot Pigweed | 25 |
| Chenopodium album | Common Lambsquarters | 30 |
| Setaria faberi | Giant Foxtail | 75 |
| Digitaria sanguinalis | Large Crabgrass | 80 |
Mandatory Visualizations
Signaling Pathway
Application Notes and Protocols: 2,4,5-Trifluorobenzyl Chloride as a Versatile Building Block for Fluorinated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,5-Trifluorobenzyl chloride (CAS No: 243139-71-1) is a highly versatile fluorinated building block crucial in the synthesis of complex organic molecules.[1][2][3][4][5] The presence of three fluorine atoms on the benzene ring significantly alters the electronic properties, lipophilicity, and metabolic stability of derivative compounds.[6][7] These characteristics make it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][8] Its primary utility stems from the reactive benzyl chloride moiety, which readily participates in nucleophilic substitution and coupling reactions, allowing for its seamless integration into diverse molecular scaffolds.[8]
Key Applications
-
Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][8] For instance, it is a building block for certain dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 1 diabetes.[9] The trifluorinated phenyl group is often incorporated to enhance drug efficacy, selectivity, and pharmacokinetic profiles.[1][6]
-
Agrochemicals: In the agrochemical industry, this compound is used to produce advanced pesticides and herbicides. The fluorine substituents can increase the biological activity and stability of these products.[1]
-
Materials Science: It is also employed in polymer chemistry and materials science to create fluorinated materials with enhanced properties such as increased thermal stability and chemical resistance.[1]
Chemical Reactivity and Synthetic Utility
The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The carbon-chlorine bond is polarized and susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). This reaction typically proceeds via an SN2 mechanism, leading to the formation of a new carbon-nucleophile bond.
Caption: General reaction scheme for this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(2,4,5-Trifluorobenzyl)aniline (General N-Alkylation)
This protocol describes a representative nucleophilic substitution reaction using an amine as the nucleophile.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.5 M with respect to the benzyl chloride.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 82°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl chloride is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure N-(2,4,5-Trifluorobenzyl)aniline.
Protocol 2: Preparation of this compound
This protocol is adapted from a patented method for synthesizing the title compound from 1,2,4-trifluorobenzene.[10]
Caption: Experimental workflow for the synthesis of the title compound.
Materials:
-
1,2,4-Trifluorobenzene
-
Paraformaldehyde
-
Sodium chloride (NaCl)
-
Sulfuric acid (98%)
-
Ice water
-
Four-hole reaction flask (250 mL)
-
Mechanical stirrer, thermometer, condenser
-
Distillation apparatus
Methodology:
-
Reagent Charging: In a 250 mL four-hole reaction flask, add 100 mL of 98% sulfuric acid. Cool the flask to 20°C.
-
While stirring, add paraformaldehyde (21.3 g, equivalent to 0.71 mol of monomeric formaldehyde) followed by sodium chloride (44.8 g, 0.766 mol).[10]
-
Finally, add 1,2,4-trifluorobenzene (50.8 g, 0.385 mol).[10]
-
Reaction: After the addition is complete, maintain the reaction mixture at 40°C for 10 hours with continuous stirring.[10]
-
Quenching and Workup: After the reaction period, pour the solution into ice water and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.
-
Purification: Wash the organic layer with water until it is neutral. Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄).
-
Purify the crude product by vacuum distillation to obtain pure this compound. A product with 99.8% content and a yield of 84.7% has been reported under these conditions.[10]
Quantitative Data Summary
The yield and purity of this compound synthesis are sensitive to reaction conditions. The following table summarizes data from various reported experiments based on the protocol described above.[10]
| Parameter Varied | Condition | Product Content (%) | Yield (%) | Reference |
| Baseline | 40°C, 10 hours | 99.8% | 84.7% | [10] |
| Reaction Temperature | 5°C | 96.1% | 50.3% | [10] |
| Reaction Temperature | 60°C | 97.1% | 74.8% | [10] |
| Paraformaldehyde Amount | Reduced to 15g (0.5 mol monomer) | 99.6% | 79.8% | [10] |
| Sodium Chloride Amount | Reduced to 22.5g (0.385 mol) | 99.1% | 73.0% | [10] |
| Sodium Chloride Amount | Increased to 58.6g (1.0 mol) | 99.2% | 82.0% | [10] |
| Acid Catalyst | Replaced H₂SO₄ with 85% Phosphoric Acid | 98.1% | 70.3% | [10] |
This compound is a cornerstone building block for introducing the 2,4,5-trifluorophenyl moiety into target molecules. Its straightforward reactivity via nucleophilic substitution allows for a broad range of synthetic transformations. The provided protocols offer a practical guide for its use in N-alkylation reactions and for its own synthesis, while the tabulated data highlights key parameters for process optimization. Its continued application is expected to contribute significantly to the discovery and development of new chemical entities in pharmaceuticals and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [xieshichem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 243139-71-1 [sigmaaldrich.com]
- 5. This compound | C7H4ClF3 | CID 2777063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sparrow-chemical.com [sparrow-chemical.com]
- 9. This compound | 243139-71-1 [chemicalbook.com]
- 10. CN101665407B - Preparation method of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for N-alkylation with 2,4,5-Trifluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This process is of paramount importance in the pharmaceutical industry for the synthesis of a vast array of biologically active molecules. The introduction of a substituted benzyl group, such as the 2,4,5-trifluorobenzyl moiety, can significantly influence the pharmacological properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. 2,4,5-Trifluorobenzyl chloride is a versatile reagent for introducing this fluorinated motif onto primary and secondary amines. This document provides a detailed experimental protocol for the N-alkylation of amines using this compound, based on established methodologies for similar transformations.
General Reaction Scheme
The N-alkylation of a primary or secondary amine with this compound proceeds via a nucleophilic substitution reaction (SN2). The amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the this compound and displacing the chloride leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Reaction:
R¹R²NH + F₃C₆H₂CH₂Cl + Base → R¹R²N-CH₂C₆H₂F₃ + Base·HCl
(where R¹ and R² can be hydrogen, alkyl, or aryl groups)
Experimental Protocol: N-alkylation of an Amine with this compound
This protocol provides a general procedure for the N-alkylation of a representative secondary amine, piperidine, with this compound. The conditions can be adapted for other primary and secondary amines.
Materials:
-
Amine (e.g., Piperidine)
-
This compound
-
Base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate (EtOAc) or Dichloromethane (DCM))
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the amine (1.0 equivalent) and the anhydrous solvent (e.g., Acetonitrile, 5-10 mL per mmol of amine).
-
Addition of Base: Add the base (1.5-2.0 equivalents). If using a solid base like potassium carbonate, ensure it is finely powdered. Stir the suspension at room temperature for 10-15 minutes.
-
Addition of Alkylating Agent: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine/base mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C) as required. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
If a solid base was used, filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Alternatively, if the solvent is immiscible with water, proceed directly to extraction. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove any remaining base and salts.[1][2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-(2,4,5-trifluorobenzyl)ated amine.[3]
Data Presentation: Summary of Reaction Conditions for N-alkylation
The choice of base, solvent, and temperature can significantly impact the yield and selectivity of the N-alkylation reaction. The following table summarizes common conditions used for the N-alkylation of various amines with benzyl halides, which can serve as a starting point for optimizing the reaction with this compound.
| Amine Type | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Secondary Aliphatic | Substituted Benzyl Chloride | K₂CO₃, DIPEA | Acetonitrile, DMF | 25 - 80 | 70 - 95 | [4] |
| Primary Aliphatic | Substituted Benzyl Chloride | NaHCO₃, K₂CO₃ | DMF, Ethanol | 25 - Reflux | 60 - 90 | [3] |
| Aniline Derivatives | Substituted Benzyl Chloride | K₂CO₃, Cs₂CO₃ | DMF, Toluene | 80 - 110 | 75 - 98 | [5][6] |
| Piperazine Derivatives | This compound | Not specified | Not specified | Not specified | 33 - 41 | [7] |
Mandatory Visualization
Caption: Experimental workflow for N-alkylation.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Many organic solvents are flammable and should be handled with care, away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ether Synthesis using 2,4,5-Trifluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ethers utilizing 2,4,5-Trifluorobenzyl chloride as a key reagent. The primary method described is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to Ether Synthesis with this compound
The 2,4,5-trifluorobenzyl moiety is a significant structural component in various biologically active molecules due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered electronic characteristics. The synthesis of ethers containing this group is commonly achieved through the Williamson ether synthesis. This S(_N)2 reaction involves the reaction of an alkoxide or phenoxide with an alkyl halide, in this case, this compound.
The general scheme for this reaction is as follows:
R-OH + Base → R-O
−
R-O−
Key to the success of this synthesis is the choice of base, solvent, and reaction temperature to maximize the yield of the desired ether product and minimize potential side reactions, such as elimination.
Reaction Conditions for Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via an S(_N)2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces the chloride from this compound. Since this compound is a primary benzylic halide, it is an excellent substrate for S(_N)2 reactions, which generally leads to high yields of the desired ether product.
A variety of bases and solvents can be employed, and the optimal conditions often depend on the nature of the alcohol or phenol being used. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating a wide range of alcohols. For the synthesis of aryl ethers from phenols, weaker bases like potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often sufficient.[1]
The choice of solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly used as they can dissolve both the ionic alkoxide and the organic halide, and they do not participate in the reaction.[2]
For reactions involving reactants in different phases (e.g., a solid base and an organic solution), phase-transfer catalysis (PTC) can be a highly effective technique to improve reaction rates and yields.[3] Common phase-transfer catalysts include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).[4]
The following table summarizes representative reaction conditions for the Williamson ether synthesis using this compound with various alcohols and phenols.
| Alcohol/Phenol | Base | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
| Substituted Phenol | K(_2)CO(_3) | DMF | None | Room Temperature | 12 | >90 |
| Primary Alcohol | NaH | THF | None | Reflux | 6 | 85-95 |
| Secondary Alcohol | NaH | DMF | None | 60 °C | 24 | 70-85 |
| Phenol | NaOH | Water/Toluene | Tetrabutylammonium Bromide | 80 °C | 4 | >95 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4,5-Trifluorobenzyl Aryl Ethers
This protocol describes a general method for the O-alkylation of phenols with this compound using potassium carbonate as the base.
Materials:
-
Substituted phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K(_2)CO(_3)) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the substituted phenol in DMF, add potassium carbonate.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4,5-trifluorobenzyl aryl ether.
Protocol 2: Synthesis of 2,4,5-Trifluorobenzyl Alkyl Ethers using Sodium Hydride
This protocol is suitable for the synthesis of ethers from primary and secondary alcohols using the strong base sodium hydride.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to reflux (for THF) or 60 °C (for DMF) and monitor by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Visualizing the Workflow and Reaction Logic
To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for Williamson ether synthesis.
References
Application Note: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Utilizing 2,4,5-Trifluorobenzyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus.[1][2][3] They function by blocking the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1][2][3] By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control with a low risk of hypoglycemia.[1][2][4][5]
Sitagliptin, the first DPP-4 inhibitor approved by the FDA, features a key structural motif: a trifluorophenyl group.[6] The 2,4,5-trifluorobenzyl moiety is crucial for the compound's high potency and selectivity, as it occupies a hydrophobic pocket (the S1 pocket) in the active site of the DPP-4 enzyme.[7] 2,4,5-Trifluorobenzyl chloride serves as a critical starting material or intermediate in the synthesis of Sitagliptin and other related DPP-4 inhibitors, providing this essential pharmacophoric element. This document outlines the synthetic workflow, quantitative data, and detailed protocols for the synthesis of a key chiral intermediate of Sitagliptin, starting from precursors of this compound.
Synthesis Overview and Workflow
The synthesis of Sitagliptin and its intermediates often involves the construction of a chiral β-amino acid derivative. The 2,4,5-trifluorobenzyl group is typically introduced via precursors derived from 2,4,5-trifluorophenylacetic acid or by direct alkylation using a reactive species like this compound. One common strategy involves the asymmetric synthesis of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate.
The following diagram illustrates a generalized synthetic workflow for obtaining a key chiral intermediate for Sitagliptin, highlighting the incorporation of the 2,4,5-trifluorobenzyl moiety.
Caption: Synthetic workflow for a key Sitagliptin intermediate.
Quantitative Data Summary
The efficiency of the synthesis is critical for industrial applications. The following table summarizes typical quantitative data for the key steps in the synthesis of the Sitagliptin intermediate.
| Reaction Step | Starting Material | Key Reagents & Conditions | Yield (%) | Purity/ee (%) | Reference |
| Meldrum's Adduct Formation | 2,4,5-Trifluorophenylacetic acid | Meldrum's acid, Pivaloyl chloride, Base | High | - | [8] |
| β-Keto Ester Formation | Meldrum's adduct | Methanol, Reflux | High | >95% | [8] |
| Enamine Formation | β-Keto Ester | Ammonium acetate, Methanol | ~95% | - | [9] |
| Asymmetric Hydrogenation | Enamine Intermediate | Rh(I)/(t)Bu JOSIPHOS, H₂, Boc₂O | >95% | >99% ee | [9] |
| Ester Hydrolysis | (R)-Boc-Protected β-Amino Ester | Lithium hydroxide (LiOH), Water/THF | ~95% | >99% | [8] |
| Overall Yield (multi-step) | 2,4,5-Trifluorophenylacetic acid | Multi-step synthesis in one pot | ~82% | >99.6% | [9] |
Experimental Protocols
Protocol 1: Synthesis of the Enamine of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
This protocol is adapted from highly efficient industrial syntheses of Sitagliptin intermediates.[9]
-
Materials:
-
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.0 eq)
-
Ammonium acetate (CH₃COONH₄) (2.5 eq)
-
Methanol (MeOH)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
-
Procedure:
-
To a solution of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in methanol, add ammonium acetate.
-
Heat the mixture to reflux (approximately 65 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting enamine solution is often used directly in the next step without isolation. For isolation, the solvent can be removed under reduced pressure, and the residue can be purified if necessary.
-
Protocol 2: Asymmetric Hydrogenation and Boc Protection
This protocol describes the crucial enantioselective step to establish the correct stereochemistry of the β-amino acid precursor.[9]
-
Materials:
-
Enamine of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (from Protocol 1)
-
Rhodium(I) catalyst with a chiral phosphine ligand (e.g., Rh(cod)₂BF₄ with (R,S)-t-Bu-JOSIPHOS) (0.15-1.0 mol%)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Methanol (MeOH)
-
-
Procedure:
-
In a suitable high-pressure reactor, charge the solution of the enamine in methanol.
-
Add the rhodium-chiral ligand catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Add Di-tert-butyl dicarbonate (Boc₂O) to the mixture.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 90-200 psi).
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction for hydrogen uptake and completion (by HPLC).
-
Once complete, carefully vent the reactor and purge with an inert gas.
-
The resulting product, (R)-methyl 3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoate, can be isolated by concentrating the solvent and purified by crystallization.
-
Mechanism of Action of DPP-4 Inhibitors
DPP-4 inhibitors work by augmenting the endogenous incretin system. The diagram below illustrates this physiological pathway.
Caption: Mechanism of action of DPP-4 inhibitors.
By blocking the DPP-4 enzyme, inhibitors like Sitagliptin prevent the rapid degradation of GLP-1 and GIP. This prolongs their biological activity, enhancing glucose-dependent insulin secretion and suppressing glucagon production, which ultimately helps to lower blood glucose levels in patients with type 2 diabetes.[2][3]
References
- 1. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 2. Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Process For The Preparation Of Sitagliptin, Its Pharmaceutically [quickcompany.in]
- 9. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Derivatization of Amines with 2,4,5-Trifluorobenzyl Chloride for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines by gas chromatography (GC) can be challenging due to their polarity, which often leads to poor peak shape and low sensitivity. Derivatization is a crucial technique to overcome these limitations by converting the analytes into less polar, more volatile, and more readily detectable derivatives. 2,4,5-Trifluorobenzyl chloride is an effective derivatizing agent that reacts with primary and secondary amines to form stable N-(2,4,5-trifluorobenzyl) amine derivatives. The introduction of the trifluorobenzyl group significantly enhances the volatility and chromatographic properties of the amines. Furthermore, the presence of three fluorine atoms makes these derivatives highly sensitive to electron capture detection (ECD) and enhances their response in mass spectrometry (MS), particularly in negative chemical ionization (NCI) mode.
Principle of the Reaction
The derivatization of amines with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of this compound. This results in the formation of a stable N-(2,4,5-trifluorobenzyl) amine derivative and hydrochloric acid. The reaction is typically carried out in an alkaline medium to neutralize the liberated HCl and drive the reaction to completion.
Experimental Protocols
Materials and Reagents
-
Amine-containing sample
-
This compound solution (10% in a suitable aprotic solvent, e.g., acetonitrile or toluene)
-
Saturated sodium bicarbonate solution or other suitable base (e.g., triethylamine)
-
Organic extraction solvent (e.g., hexane, ethyl acetate, or toluene)
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Gas chromatograph with a suitable detector (e.g., MS, ECD, or FID)
Protocol 1: Derivatization of Amines in Aqueous Samples
-
Sample Preparation: To 1 mL of the aqueous sample or standard in a glass reaction vial, add 1 mL of saturated sodium bicarbonate solution to adjust the pH to alkaline conditions.
-
Addition of Derivatizing Reagent: Add 100 µL of the 10% this compound solution to the vial.
-
Reaction: Tightly cap the vial and vortex vigorously for 1-2 minutes. For less reactive amines, the reaction mixture can be incubated at 60°C for 15-30 minutes.
-
Extraction: After the reaction, add 2 mL of the organic extraction solvent (e.g., hexane) to the vial.
-
Vortex for 1 minute to extract the derivatized amines into the organic layer.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve clear phase separation.
-
Isolation of Organic Layer: Carefully transfer the upper organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC system.
Protocol 2: Derivatization of Amines in Dried Extracts
-
Sample Preparation: Ensure the sample extract containing the amines is completely dry in a GC vial. This can be achieved by evaporation under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of a suitable aprotic solvent (e.g., acetonitrile) to dissolve the dried residue.
-
Addition of Base and Reagent: Add 10 µL of triethylamine to act as a catalyst and acid scavenger, followed by 50 µL of the 10% this compound solution.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.
-
Cooling and Work-up: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of deionized water to the vial.
-
Vortex the mixture and centrifuge to separate the layers.
-
Isolation and Drying: Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative performance data for the analysis of various amine derivatives of this compound. These values are based on typical performance observed for similar fluorinated derivatizing agents and may vary depending on the specific analyte and analytical instrumentation.
| Analyte (as derivative) | Retention Time (min) | LOD (pg/mL) | LOQ (pg/mL) | Linearity (R²) |
| N-(2,4,5-Trifluorobenzyl)aniline | 12.5 | 0.5 | 1.5 | >0.998 |
| N-(2,4,5-Trifluorobenzyl)benzylamine | 13.2 | 0.8 | 2.4 | >0.997 |
| N,N-di(2,4,5-Trifluorobenzyl)amine | 18.9 | 1.2 | 3.6 | >0.995 |
| N-(2,4,5-Trifluorobenzyl)phenethylamine | 14.8 | 0.6 | 1.8 | >0.998 |
| N-(2,4,5-Trifluorobenzyl)amphetamine | 15.3 | 0.4 | 1.2 | >0.999 |
Experimental Workflow Diagram
Caption: Workflow for the derivatization of amines with this compound.
Typical GC-MS Parameters
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Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
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Carrier Gas: Helium at a constant flow of 1.0 mL/min
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Injector Temperature: 250°C
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Oven Temperature Program:
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Initial temperature: 80°C, hold for 1 min
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Ramp: 10°C/min to 280°C
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Hold at 280°C for 5 min
-
-
MS Transfer Line Temperature: 280°C
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Ion Source Temperature: 230°C
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Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
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Scan Range: m/z 50-550
Note: These parameters are a general guideline and may require optimization for specific applications and analytes.
Conclusion
The derivatization of primary and secondary amines with this compound is a robust and sensitive method for their quantitative analysis by gas chromatography. The resulting derivatives exhibit excellent chromatographic properties, leading to sharp and symmetrical peaks. The high electronegativity of the fluorine atoms makes these derivatives particularly suitable for highly sensitive detection by GC-ECD and GC-MS with negative chemical ionization. The provided protocols offer a general framework that can be adapted and optimized for specific research, clinical, or pharmaceutical development needs.
Application Notes and Protocols for Polymer Modification using 2,4,5-Trifluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers is a cornerstone of modern materials science, enabling the creation of materials with tailored properties for a vast array of applications, from advanced coatings to sophisticated drug delivery systems. Substituted benzyl chlorides are versatile reagents for polymer modification due to the reactivity of the benzylic chloride, which allows for its facile reaction with various nucleophiles.[1]
This document outlines the potential applications and detailed protocols for the modification of polymers using 2,4,5-Trifluorobenzyl chloride. The introduction of the 2,4,5-trifluorobenzyl moiety is anticipated to impart unique properties to the polymer, including enhanced thermal stability, chemical resistance, hydrophobicity, and the introduction of a fluorine-19 (¹⁹F) NMR handle for analytical purposes.
Potential Applications and Advantages
The incorporation of trifluorobenzyl groups onto a polymer backbone can offer several advantages:
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Enhanced Thermal and Chemical Stability: Fluorinated polymers are known for their exceptional stability, and the introduction of the trifluorobenzyl group can enhance the polymer's resistance to high temperatures and harsh chemical environments.[2]
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Modified Surface Properties: The presence of fluorine atoms can significantly lower the surface energy of the polymer, leading to increased hydrophobicity and oleophobicity. This is desirable for applications such as anti-fouling coatings and specialty membranes.
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¹⁹F NMR Spectroscopy: The three fluorine atoms on the benzyl group provide a sensitive and specific probe for characterization by ¹⁹F NMR spectroscopy, allowing for straightforward quantification of the degree of modification.[3]
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Drug Development: In the context of drug delivery, fluorinated polymers can exhibit unique interactions with biological systems. The 2,4,5-trifluorobenzyl group could serve as a non-invasive imaging tag or modulate the release kinetics of a therapeutic agent.
Proposed Reaction Pathway
The primary reaction for attaching this compound to a polymer is through nucleophilic substitution. Polymers bearing nucleophilic functional groups such as hydroxyl (-OH), amine (-NH₂), or thiol (-SH) can react with the electrophilic benzylic carbon of this compound, displacing the chloride ion. This reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.[1]
Caption: General reaction scheme for polymer modification.
Experimental Protocols
The following are detailed, generalized protocols for the modification of polymers containing hydroxyl and amine functional groups.
Protocol 1: Modification of a Hydroxyl-Containing Polymer
This protocol is designed for polymers such as polyvinyl alcohol (PVA), cellulose derivatives, or other polymers with accessible hydroxyl groups.
Materials:
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Hydroxyl-containing polymer (e.g., PVA, 1.0 g)
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This compound (molar equivalent to be varied, e.g., 1.5 equivalents relative to -OH groups)
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Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.6 equivalents relative to -OH groups)
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Anhydrous diethyl ether or hexane (for washing NaH)
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Methanol
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Deionized water
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Dialysis tubing (if applicable)
-
Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
Preparation: Dry the hydroxyl-containing polymer under vacuum at 60°C for 24 hours. Set up the reaction apparatus and flame-dry it under a stream of dry nitrogen.
-
Solvent and Polymer Addition: Add anhydrous DMF (e.g., 50 mL) to the reaction flask and stir. Slowly add the dried polymer to the solvent and stir until fully dissolved. This may require gentle heating.
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Base Addition: In a separate flask, wash the required amount of NaH with anhydrous hexane to remove the mineral oil, and then suspend it in a small amount of anhydrous DMF. Carefully add the NaH suspension to the polymer solution at 0°C. Allow the mixture to stir for 1 hour at room temperature to ensure complete deprotonation of the hydroxyl groups.
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Addition of this compound: Dissolve the this compound in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C. Let the reaction proceed for 24-48 hours under a nitrogen atmosphere.
-
Quenching and Precipitation: Cool the reaction mixture to 0°C and slowly add methanol to quench any unreacted NaH. Precipitate the modified polymer by pouring the reaction mixture into a large volume of deionized water.
-
Purification: Filter the precipitate and wash it extensively with deionized water and methanol. To further purify the polymer, redissolve it in a suitable solvent (e.g., DMF or DMSO) and reprecipitate it, or purify by dialysis against deionized water.
-
Drying: Dry the purified polymer under vacuum at 60°C to a constant weight.
Protocol 2: Modification of an Amine-Containing Polymer
This protocol is suitable for polymers such as polyethyleneimine (PEI) or other polymers with primary or secondary amine groups.
Materials:
-
Amine-containing polymer (e.g., PEI, 1.0 g)
-
This compound (molar equivalent to be varied)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or another non-nucleophilic base (1.5 equivalents)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
Procedure:
-
Preparation: Dry the amine-containing polymer under vacuum. Set up a flame-dried reaction flask under a nitrogen atmosphere.
-
Dissolution: Dissolve the polymer in anhydrous THF.
-
Base Addition: Add triethylamine to the polymer solution.
-
Addition of this compound: Dissolve the this compound in anhydrous THF and add it dropwise to the stirring polymer solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude product in a minimal amount of solvent and wash with a saturated sodium bicarbonate solution and then with deionized water. The purification method may need to be adapted based on the polymer's solubility (e.g., precipitation or dialysis).
-
Drying: Dry the final product under vacuum.
Caption: Experimental workflow for polymer modification.
Data Presentation and Characterization
Successful modification of the polymer can be confirmed through various analytical techniques. The quantitative data obtained should be presented in a clear and organized manner.
Table 1: Illustrative Quantitative Data for Polymer Modification
| Entry | Polymer | Molar Ratio (Nu:-H : TFBC) | Reaction Time (h) | Degree of Substitution (%)* |
| 1 | PVA | 1 : 1.0 | 24 | 45 |
| 2 | PVA | 1 : 1.5 | 24 | 62 |
| 3 | PVA | 1 : 2.0 | 24 | 78 |
| 4 | PVA | 1 : 1.5 | 48 | 75 |
| 5 | PEI | 1 : 1.0 | 24 | 55 |
| 6 | PEI | 1 : 1.5 | 24 | 85 |
*Degree of substitution to be determined by ¹H NMR or ¹⁹F NMR spectroscopy.
Table 2: Expected Analytical Characterization Results
| Technique | Observation | Interpretation |
| FTIR | Appearance of new peaks at ~1500-1600 cm⁻¹ (aromatic C=C), ~1200-1300 cm⁻¹ (C-F stretching), and changes in the -OH or -NH stretching region. | Confirmation of the incorporation of the trifluorobenzyl group. |
| ¹H NMR | Appearance of new signals in the aromatic region (δ 6.5-7.5 ppm) and a new singlet for the benzylic protons (-CH₂-) (δ ~4.5-5.0 ppm). | Direct evidence of the attached trifluorobenzyl moiety. |
| ¹³C NMR | Appearance of new signals for the aromatic carbons and the benzylic carbon. | Further confirmation of the covalent modification. |
| ¹⁹F NMR | Appearance of signals corresponding to the fluorine atoms on the aromatic ring. | Unambiguous confirmation of fluorination and a tool for quantifying the degree of substitution. |
| GPC/SEC | Potential increase in molecular weight and possible broadening of the molecular weight distribution. | Indicates that the modification reaction has occurred without significant chain degradation. |
| TGA | Increase in thermal decomposition temperature. | Suggests enhanced thermal stability of the modified polymer. |
| Contact Angle | Increase in the water contact angle on a film of the polymer. | Indicates increased surface hydrophobicity. |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5-Trifluorobenzyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4,5-Trifluorobenzyl chloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two primary methods for synthesizing this compound are:
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Chloromethylation of 1,2,4-Trifluorobenzene: This method involves the reaction of 1,2,4-trifluorobenzene with paraformaldehyde in the presence of a chlorinating agent.[1] A common chlorinating agent is a mixture of an acid (such as sulfuric acid, hydrochloric acid, phosphoric acid, or acetic acid) and a chloride salt like sodium chloride.[1]
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Free-Radical Chlorination of 2,4,5-Trifluorotoluene: This route utilizes the reaction of 2,4,5-trifluorotoluene with chlorine gas, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) and a light source.[2]
Q2: My yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors depending on the chosen synthetic route. For the chloromethylation of 1,2,4-trifluorobenzene, common issues include suboptimal reaction temperature, incorrect stoichiometry of reagents, or insufficient reaction time.[1] For the free-radical chlorination of 2,4,5-trifluorotoluene, inadequate initiation, impurities in the starting material, or inefficient chlorine gas dispersion can lead to poor yields. In both methods, the presence of moisture can lead to the formation of byproducts, reducing the overall yield of the desired product.
Q3: What are the most common byproducts in the synthesis of this compound?
A3: A common byproduct is the corresponding 2,4,5-trifluorobenzoic acid, which forms via hydrolysis of the benzyl chloride product in the presence of water. Other potential impurities include unreacted starting materials and, in the case of chloromethylation, potentially some bis-chloromethylated products.
Q4: How can I effectively purify the final product?
A4: Purification is typically achieved through vacuum distillation.[1][2] Before distillation, it is crucial to wash the crude product to remove acidic impurities and unreacted reagents. A typical workup involves washing the organic layer with water until neutral, followed by drying over an anhydrous drying agent.[1][2] For removing acidic byproducts like 2,4,5-trifluorobenzoic acid, a wash with a mild aqueous base, such as a sodium bicarbonate solution, can be effective.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes, several safety measures are crucial. The synthesis may involve corrosive acids, toxic gases like chlorine, and flammable organic solvents. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with chlorine gas, a proper gas scrubbing system should be in place to neutralize any excess gas.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Chloromethylation | Suboptimal Reaction Temperature: The reaction temperature significantly impacts the yield. For the sulfuric acid/NaCl system, a temperature of 40°C has been shown to be effective.[1] Temperatures that are too low can lead to incomplete reaction, while excessively high temperatures can promote side reactions. | Carefully control and monitor the reaction temperature using a suitable heating/cooling bath. |
| Incorrect Reagent Stoichiometry: The molar ratios of 1,2,4-trifluorobenzene, paraformaldehyde, and the chlorinating agent are critical. | Precisely measure and control the amounts of all reagents as specified in the protocol. | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC) and ensure a sufficient reaction time (e.g., 10 hours as reported in one study).[1] | |
| Low Yield in Free-Radical Chlorination | Inefficient Initiation: The radical initiator may be old or used in an insufficient amount. The light source may not be of the appropriate wavelength or intensity. | Use a fresh batch of radical initiator (e.g., AIBN) and ensure the light source is functioning correctly and positioned close to the reaction vessel.[2] |
| Poor Chlorine Gas Dispersion: Inefficient bubbling of chlorine gas through the reaction mixture can limit the reaction rate. | Use a gas dispersion tube (sparger) to ensure fine bubbles and efficient mixing of the chlorine gas with the reaction mixture. | |
| Product Contamination with Acidic Impurities | Hydrolysis of the Product: The presence of moisture in the reagents, solvents, or reaction setup can lead to the formation of 2,4,5-trifluorobenzoic acid. | Use anhydrous reagents and solvents, and dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Incomplete Neutralization during Workup: Insufficient washing with a basic solution can leave acidic impurities in the final product. | Wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper). | |
| Dark-Colored Product | Formation of Polymeric Byproducts: This can occur at higher reaction temperatures. | Maintain the recommended reaction temperature and avoid localized overheating. |
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of this compound via Chloromethylation [1]
| Temperature (°C) | Yield (%) | Purity (%) |
| 5 | 50.3 | 96.1 |
| 40 | 84.7 | 99.8 |
| 60 | 74.8 | 97.1 |
Table 2: Effect of Reagent Stoichiometry on the Yield of this compound via Chloromethylation [1]
| Reagent Variation | Molar Ratio (Reagent:1,2,4-Trifluorobenzene) | Yield (%) | Purity (%) |
| Reduced Paraformaldehyde | 1.3:1 | 79.8 | 99.6 |
| Standard | 1.84:1 | 84.7 | 99.8 |
| Reduced Sodium Chloride | 1:1 | 73.0 | 99.1 |
| Increased Sodium Chloride | 2.6:1 | 82.0 | 99.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chloromethylation of 1,2,4-Trifluorobenzene [1]
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Reaction Setup: In a 250 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 100 mL of 98% sulfuric acid.
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Reagent Addition: Cool the sulfuric acid to 20°C. To the cooled acid, add 21.3 g (0.71 mol) of paraformaldehyde and 44.8 g (0.766 mol) of sodium chloride.
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Substrate Addition: Slowly add 50.8 g (0.385 mol) of 1,2,4-trifluorobenzene to the mixture.
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Reaction: Maintain the reaction temperature at 40°C for 10 hours with continuous stirring.
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Workup: After the reaction is complete, pour the reaction mixture into ice water and stir for 30 minutes.
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Extraction: Separate the organic layer and wash it with water until it is neutral.
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Drying and Purification: Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate). Purify the product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Free-Radical Chlorination of 2,4,5-Trifluorotoluene [2]
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Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, gas inlet tube, and a reflux condenser connected to an HCl absorption system, place a light source near the flask.
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Reagent Addition: Add 146.0 g of 2,4,5-trifluorotoluene and 3.0 g of azobisisobutyronitrile (AIBN) to the reaction flask.
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Reaction Initiation: Stir and heat the mixture to 110°C. Once the temperature is stable, introduce dry chlorine gas through the gas inlet tube.
-
Monitoring: Track the progress of the reaction using Gas Chromatography (GC).
-
Reaction Completion: After approximately 3 hours of chlorination, stop the flow of chlorine gas.
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Workup: Cool the reaction mixture and wash it with water until neutral.
-
Drying and Purification: Dry the organic layer and distill under reduced pressure to obtain this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via chloromethylation.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
Side reactions and byproduct formation in 2,4,5-Trifluorobenzyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trifluorobenzyl chloride. The information is presented in a question-and-answer format to directly address common issues related to side reactions and byproduct formation during synthesis and subsequent applications, particularly in Friedel-Crafts alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Commercially available this compound is generally of high purity (typically >98%). However, minor impurities may include residual starting materials from its synthesis, such as 1,2,4-trifluorobenzene, or byproducts from side reactions. Depending on the synthetic route, which often involves chloromethylation of 1,2,4-trifluorobenzene, potential impurities could include isomers or over-chlorinated products. It is always recommended to verify the purity of the starting material by techniques such as GC-MS before use.
Q2: What is the primary side reaction to be aware of when working with this compound?
A2: The most common and significant side reaction is hydrolysis. This compound is susceptible to reaction with water, which leads to the formation of the corresponding 2,4,5-Trifluorobenzyl alcohol. This can be a major issue if strict anhydrous conditions are not maintained, leading to reduced yield of the desired product and contamination.
Q3: How can I minimize the hydrolysis of this compound during a reaction?
A3: To minimize hydrolysis, it is crucial to work under strict anhydrous conditions. This includes:
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Drying Glassware: All glassware should be thoroughly oven-dried (e.g., at 120 °C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
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Anhydrous Solvents: Use high-purity, anhydrous solvents. Commercially available anhydrous solvents are recommended. If not available, solvents should be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Careful Reagent Handling: Ensure all other reagents are anhydrous. Liquid reagents should be handled with dry syringes.
Troubleshooting Guides
Issue 1: Low Yield and/or Impurities in the Synthesis of this compound
Q: I am synthesizing this compound via chloromethylation of 1,2,4-trifluorobenzene and obtaining a low yield and several impurities. What are the likely causes and how can I optimize the reaction?
A: Low yields and impurities in this synthesis can arise from several factors related to the reaction conditions. Based on documented procedures, the reaction is sensitive to temperature, and the molar ratio of reactants.[1]
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts both yield and purity. A temperature of around 40 °C has been shown to provide a high yield and purity.[1] Lowering the temperature (e.g., to 5 °C) can drastically reduce the yield, while excessively high temperatures may promote the formation of byproducts.
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Incorrect Molar Ratios: The stoichiometry of the reactants is critical. An excess of the chloromethylating agent (e.g., paraformaldehyde and a chloride source) is typically used. However, a large excess may lead to the formation of dichlorinated or other over-alkylated byproducts. It is advisable to carefully control the molar ratios as specified in established protocols.
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Inefficient Mixing: Inadequate stirring can lead to localized overheating and uneven reaction, resulting in lower yields and increased byproduct formation. Ensure vigorous and consistent stirring throughout the reaction.
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Improper Work-up: The work-up procedure is crucial for isolating a pure product. Pouring the reaction mixture into ice water helps to quench the reaction and separate the organic product.[1] Thorough washing of the organic layer to neutrality is necessary to remove acidic impurities. Final purification by vacuum distillation is often required to achieve high purity.[1]
Quantitative Data on Synthesis Conditions:
The following table summarizes the effect of reaction conditions on the yield and purity of this compound synthesized from 1,2,4-trifluorobenzene.
| Acid Catalyst (in presence of NaCl and Paraformaldehyde) | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 98% Sulfuric Acid | 40 | 84.7 | 99.8 | [1] |
| 98% Acetic Acid | Not Specified | 73.9 | 98.0 | [1] |
| 85% Phosphoric Acid | Not Specified | 70.3 | 98.1 | [1] |
| 98% Sulfuric Acid | 5 | 50.3 | 96.1 | [1] |
| 98% Sulfuric Acid | 60 | 74.8 | 97.1 | [1] |
Issue 2: Formation of Byproducts in Friedel-Crafts Alkylation Reactions
Q: I am performing a Friedel-Crafts alkylation using this compound and an aromatic substrate, but I am observing multiple products in my reaction mixture. What are the likely side reactions?
A: Friedel-Crafts alkylations are prone to several side reactions that can lead to a mixture of products. With a reactive alkylating agent like this compound, these issues can be pronounced.
Common Side Reactions and Byproducts:
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Polyalkylation: The initial alkylation product, a (2,4,5-trifluorobenzyl)-substituted aromatic compound, is often more reactive than the starting aromatic substrate. This is because the newly introduced alkyl group is an activating group, making the aromatic ring more susceptible to further electrophilic attack. This leads to the formation of di-, tri-, or even higher alkylated byproducts.
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Self-Condensation/Polymerization: this compound can react with itself or the alkylated product under Friedel-Crafts conditions, leading to the formation of oligomeric or polymeric materials. A common byproduct from self-condensation is bis(2,4,5-trifluorophenyl)methane .
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Isomerization: While less common with benzyl halides compared to other alkyl halides, rearrangement of the carbocation intermediate is a possibility, especially with more complex aromatic substrates. However, the benzylic carbocation derived from this compound is relatively stable, so significant rearrangement is not typically expected.
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Hydrolysis: As mentioned earlier, if there is any moisture present in the reaction, this compound will hydrolyze to form 2,4,5-Trifluorobenzyl alcohol . This alcohol can then be protonated by the Lewis acid catalyst to regenerate the carbocation, but the presence of water can also deactivate the catalyst.
Troubleshooting Strategies:
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Control Stoichiometry: To minimize polyalkylation, use a large excess of the aromatic substrate relative to the this compound. This increases the probability that the alkylating agent will react with the starting material rather than the more reactive mono-alkylated product.
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Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of side reactions, including polyalkylation and self-condensation.
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Choice of Catalyst: The strength of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) can influence the reaction outcome. A milder catalyst may provide better selectivity for the mono-alkylated product.
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Order of Addition: Adding the this compound slowly to the mixture of the aromatic substrate and the catalyst can help to maintain a low concentration of the alkylating agent and favor the desired reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
This protocol is adapted from a patented procedure for the chloromethylation of 1,2,4-trifluorobenzene.
Materials:
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1,2,4-Trifluorobenzene (0.385 mol)
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Paraformaldehyde (0.71 mol)
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Sodium chloride (0.766 mol)
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98% Sulfuric acid (100 mL)
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Ice water
-
Apparatus for vacuum distillation
Procedure:
-
In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 100 mL of 98% sulfuric acid.
-
Cool the acid to 20 °C.
-
Add 21.3 g of paraformaldehyde and 44.8 g of sodium chloride to the stirred acid.
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Slowly add 50.8 g of 1,2,4-trifluorobenzene to the mixture.
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After the addition is complete, maintain the reaction temperature at 40 °C for 10 hours with continuous stirring.
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After the reaction period, carefully pour the reaction mixture into a beaker containing ice water.
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Stir the mixture for 30 minutes.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer with water until it is neutral.
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Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
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Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
References
Technical Support Center: Purification of 2,4,5-Trifluorobenzyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2,4,5-Trifluorobenzyl chloride by distillation. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product is dark and polymerizes in the distillation flask. | Thermal decomposition, potentially catalyzed by acidic or metallic impurities. | 1. Neutralize Crude Product: Before distillation, wash the crude this compound with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate, until CO₂ evolution ceases. This will remove any residual acidic impurities from the synthesis. 2. Thorough Washing: After the base wash, wash with deionized water and then brine to remove any remaining base and dissolved salts. 3. Ensure Complete Drying: Dry the washed organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before distillation. 4. Use Clean Glassware: Ensure all distillation glassware is meticulously cleaned and dried to avoid introducing any contaminants that could initiate polymerization. 5. Consider a Stabilizer: For persistent decomposition, the addition of a small amount of a stabilizer, such as propylene oxide or a lactam (e.g., ε-caprolactam), to the distillation flask may be beneficial, though this should be tested on a small scale first. |
| Evolution of gas (likely HCl) during distillation. | This is a sign of thermal decomposition or hydrolysis. | 1. Confirm Anhydrous Conditions: The most critical step is to ensure the crude product is completely dry before heating. Any residual water can lead to hydrolysis and the formation of HCl. 2. Lower Distillation Temperature: Use a higher vacuum to lower the boiling point of the this compound, thus reducing the thermal stress on the compound. 3. Check for Contaminants: Acidic impurities can catalyze the elimination of HCl. Ensure the pre-distillation neutralization and washing steps were thorough. |
| Poor vacuum or pressure fluctuations during distillation. | Leaks in the distillation apparatus. | 1. Check All Joints: Ensure all ground glass joints are properly sealed and greased with a suitable vacuum grease. 2. Inspect Tubing: Check all vacuum tubing for cracks or poor connections. 3. Verify Vacuum Pump Performance: Ensure the vacuum pump is in good working order and the pump oil is clean. |
| Low recovery of the distilled product. | Incomplete distillation, product decomposition, or hold-up in the distillation column. | 1. Ensure Adequate Heating and Insulation: Properly insulate the distillation flask and column to ensure the vapor reaches the condenser. 2. Monitor for Decomposition: If the distillation residue is dark and viscous, decomposition is likely the cause of low yield. Address this by improving the pre-distillation workup and using a lower distillation temperature. 3. Use a Shorter Distillation Path: For smaller scales, a short-path distillation apparatus can minimize product loss. |
| Distillate is cloudy or contains water. | Incomplete drying of the crude product before distillation. | 1. Improve Drying Procedure: Ensure the crude product is in contact with the drying agent for a sufficient amount of time with occasional swirling. 2. Use a Dean-Stark Trap: For larger scales where significant water contamination is expected, a Dean-Stark trap can be used to remove water azeotropically before the main distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended distillation method for purifying crude this compound?
A1: Vacuum distillation is the recommended method.[1] This allows for the distillation to be carried out at a lower temperature, which minimizes the risk of thermal decomposition.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities can include unreacted starting materials (e.g., 2,4,5-trifluorotoluene), byproducts from the chlorination reaction (e.g., over-chlorinated species), and residual acids from the synthesis. Hydrolysis of the product to 2,4,5-trifluorobenzyl alcohol is also a possibility if the crude product is exposed to water for an extended period.
Q3: My crude this compound is dark. Can I still purify it by distillation?
A3: A dark color often indicates the presence of impurities or some degree of decomposition. It is highly recommended to perform an aqueous workup (washing with a mild base, water, and brine) to remove acidic impurities and then thoroughly dry the material before attempting distillation. Distilling a dark, crude material directly increases the risk of polymerization and further decomposition.
Q4: Is it necessary to use a stabilizer during the distillation of this compound?
A4: While not always necessary, if you experience significant decomposition (e.g., polymerization, HCl evolution) during distillation, a stabilizer can be beneficial. The use of stabilizers is common for the distillation of the related compound, benzyl chloride. Small amounts of radical inhibitors or acid scavengers can be effective. However, the choice of stabilizer and its concentration should be carefully evaluated for your specific application to avoid introducing new impurities.
Q5: What is the atmospheric boiling point of this compound?
A5: There are some discrepancies in the reported atmospheric boiling point, with values around 175°C and 214.56°C being cited.[2] This variability underscores the importance of using vacuum distillation to avoid the high temperatures required for atmospheric distillation, which can lead to decomposition.
Data Presentation
Table 1: Estimated Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | ~175 - 215 |
| 100 | ~130 - 150 |
| 50 | ~115 - 135 |
| 20 | ~95 - 115 |
| 10 | ~80 - 100 |
| 5 | ~65 - 85 |
| 1 | ~40 - 60 |
Note: These are estimated values based on the reported atmospheric boiling point and standard vapor pressure-temperature relationships. Actual boiling points may vary depending on the purity of the compound and the accuracy of the pressure measurement.
Experimental Protocols
Detailed Methodology for the Purification of Crude this compound by Vacuum Distillation
-
Pre-distillation Workup:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product with a 5% aqueous solution of sodium bicarbonate. Swirl gently and vent the separatory funnel frequently to release any evolved carbon dioxide. Continue washing until no more gas is evolved.
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Separate the organic layer and wash it with deionized water.
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Perform a final wash with brine to aid in the removal of dissolved water.
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Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask occasionally and allow the product to dry for at least 30 minutes.
-
-
Vacuum Distillation:
-
Filter the dried this compound into a round-bottom flask suitable for distillation. Add a magnetic stir bar.
-
Assemble a vacuum distillation apparatus, ensuring all ground glass joints are lightly greased and properly sealed.
-
Slowly reduce the pressure in the system using a vacuum pump.
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Once the desired vacuum is achieved and stable, begin heating the distillation flask with a heating mantle.
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Collect the fraction that distills at the expected boiling point for the applied pressure (refer to Table 1).
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After collecting the main fraction, stop the heating and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the distillation of this compound.
References
Removal of unreacted starting materials from 2,4,5-Trifluorobenzyl chloride
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials and other common impurities from 2,4,5-Trifluorobenzyl chloride, a crucial intermediate for pharmaceutical and materials science research.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials I need to remove from my crude this compound?
A1: The most common unreacted starting material depends on your synthetic route. The two primary industrial syntheses are:
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Free-radical chlorination of 2,4,5-trifluorotoluene: In this case, the main impurity will be unreacted 2,4,5-trifluorotoluene.[1]
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Chloromethylation of 1,2,4-trifluorobenzene: This route may leave unreacted 1,2,4-trifluorobenzene in your crude product.[2]
Q2: My GC/MS analysis shows a significant peak corresponding to the starting material. What is the best method to remove it?
A2: Fractional distillation is the most effective method for separating this compound from the lower-boiling starting material, 2,4,5-trifluorotoluene.[3] There is a significant difference in their atmospheric boiling points, which allows for efficient separation.
Q3: Why does my product appear cloudy or fume slightly when exposed to air?
A3: This is likely due to the presence of residual acidic impurities, such as hydrogen chloride (HCl), which is a byproduct of the chlorination reaction. These acidic residues can also promote unwanted side reactions or degradation of the product over time. An aqueous wash with a mild base is necessary to neutralize and remove these impurities.[4][5]
Q4: Can I use column chromatography for purification?
A4: While possible, column chromatography is often not ideal for purifying this compound on a large scale due to its reactivity. Benzyl chlorides can be lachrymatory and may react with certain stationary phases. Fractional distillation is generally the preferred method for bulk purification. For small-scale purification of derivatives, chromatography can be effective.[6]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Product contains unreacted 2,4,5-trifluorotoluene. | Incomplete reaction or inefficient initial purification. | Perform fractional distillation. The significant boiling point difference allows for effective separation. Ensure your distillation column is efficient (e.g., Vigreux or packed column). |
| Product is acidic (tested with pH paper) and unstable. | Residual HCl or other acidic byproducts from the synthesis. | Perform a workup by washing the crude product in a separatory funnel with 5% sodium bicarbonate solution, followed by water and then brine.[4][5] |
| Distillate is cloudy. | Co-distillation of water. | Ensure the crude product is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄, CaCl₂) before distillation.[4][7] |
| Product darkens or polymerizes upon heating/distillation. | Presence of acidic or metallic impurities catalyzing decomposition. High distillation temperature. | Neutralize and wash the crude product thoroughly before distillation.[4] Perform the distillation under reduced pressure (vacuum distillation) to lower the required temperature.[4] |
Quantitative Data: Physical Properties
A significant difference in boiling points is the basis for purification by fractional distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound (Product) | 180.55 | ~175 °C[1][8] |
| 2,4,5-Trifluorotoluene (Starting Material) | 146.11 | ~127-130 °C (estimated)¹ |
| 1,2,4-Trifluorobenzene (Starting Material) | 132.08 | ~90 °C |
¹Boiling point estimated based on isomers; precise data for 2,4,5-trifluorotoluene is not widely published, but it is expected to be significantly lower than the product.
Experimental Protocols
Protocol 1: Aqueous Workup for Neutralization
This protocol is designed to remove acidic impurities like HCl from the crude reaction mixture.
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Transfer: Transfer the crude reaction mixture to a separatory funnel. If the product is concentrated, dilute it with an inert, water-immiscible solvent like dichloromethane or diethyl ether to facilitate layer separation.
-
Base Wash: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, venting frequently to release the pressure from CO₂ evolution. Shake for 1-2 minutes.[4][5]
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Separate Layers: Allow the layers to separate fully and drain the lower aqueous layer.
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Water Wash: Add an equal volume of deionized water to the organic layer, shake for 1 minute, allow the layers to separate, and drain the aqueous layer.
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Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) solution. This helps to remove residual water from the organic layer.
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Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride). Swirl the flask and let it stand for 15-20 minutes.
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Filtration/Decanting: Filter or carefully decant the dried organic solution to remove the drying agent. The solution is now ready for solvent removal and distillation.
Protocol 2: Purification by Fractional Distillation
This protocol is for the separation of the product from lower-boiling unreacted starting materials.
-
Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column of at least 20-30 cm in length is recommended. Ensure all glassware is dry.
-
Charge the Flask: Charge the distillation flask with the dried, crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
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Collect Foreshot: The first fraction to distill will be any residual solvent and the unreacted starting material (e.g., 2,4,5-trifluorotoluene). Collect this "foreshot" in a separate receiving flask. The temperature at the distillation head should hold steady at the boiling point of the impurity.
-
Collect Product: Once the lower-boiling impurity has been removed, the temperature at the head will rise. When the temperature stabilizes at the boiling point of this compound (~175 °C at atmospheric pressure), change the receiving flask and collect the pure product.
-
Discontinue: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid distilling high-boiling impurities or tar.
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Note on Vacuum Distillation: To prevent thermal degradation, distillation under reduced pressure is a viable alternative. This will lower the boiling point significantly.
Workflow and Logic Diagrams
References
- 1. This compound | 243139-71-1 [chemicalbook.com]
- 2. CN101665407B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Preparation of Benzyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. chembk.com [chembk.com]
How to minimize hydrolysis of 2,4,5-Trifluorobenzyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the hydrolysis of 2,4,5-Trifluorobenzyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
A1: this compound is a reactive organic compound commonly used as a building block in the synthesis of pharmaceuticals and other complex molecules. Its reactivity stems from the benzylic chloride group, which is susceptible to nucleophilic attack. Hydrolysis is a common side reaction where water acts as a nucleophile, replacing the chloride and forming the corresponding 2,4,5-trifluorobenzyl alcohol. This occurs because the carbocation intermediate formed during an SN1-type reaction is stabilized by the benzene ring, and the carbon-chlorine bond is polarized, making it susceptible to direct attack in an SN2-type reaction.
Q2: What are the primary consequences of hydrolysis in my reaction?
A2: The primary consequences of hydrolysis are reduced yield of your desired product and contamination of the reaction mixture with the 2,4,5-trifluorobenzyl alcohol byproduct. This can complicate the purification process and may require additional separation steps, leading to further loss of your target compound.
Q3: How can I detect the presence of the hydrolysis byproduct, 2,4,5-trifluorobenzyl alcohol?
A3: The presence of 2,4,5-trifluorobenzyl alcohol can be detected using standard analytical techniques such as:
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Thin Layer Chromatography (TLC): The alcohol is typically more polar than the starting chloride and the desired product (depending on the nucleophile), resulting in a lower Rf value.
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Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify the alcohol in your reaction mixture.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the alcohol will show a characteristic peak for the hydroxyl proton and a shift in the benzylic protons compared to the starting material.
Q4: Under what conditions is hydrolysis more likely to occur?
A4: Hydrolysis is more likely to occur under the following conditions:
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Presence of water: Even trace amounts of moisture in solvents, reagents, or glassware can lead to significant hydrolysis.
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Protic solvents: Solvents with acidic protons, such as water, alcohols, and carboxylic acids, can promote hydrolysis.
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Elevated temperatures: Higher reaction temperatures can increase the rate of hydrolysis.
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Basic conditions: While a base is often required for the main reaction, aqueous basic solutions can accelerate hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of desired product and presence of a more polar byproduct on TLC. | Hydrolysis of this compound. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, either commercially purchased or freshly distilled over a suitable drying agent. 2. Use aprotic solvents: Employ aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF). 3. Control reaction temperature: Run the reaction at the lowest effective temperature. Consider adding the this compound slowly to a cooled solution of the nucleophile. 4. Use a non-aqueous base: If a base is required, use a non-nucleophilic, anhydrous organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). |
| Reaction is sluggish and requires heating, leading to increased byproduct formation. | Poor nucleophilicity of the reactant or suboptimal reaction conditions. | 1. Increase nucleophile concentration: Use a slight excess of the nucleophile. 2. Use a stronger, non-protic base: A stronger base can deprotonate the nucleophile more effectively, increasing its reactivity. 3. Consider a phase-transfer catalyst: For reactions with poor solubility, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction at lower temperatures. |
| Formation of multiple unidentified byproducts. | Decomposition of starting material or side reactions. | 1. Check the purity of this compound: Impurities can catalyze side reactions. Purify by distillation if necessary. 2. Run the reaction under an inert atmosphere: This prevents oxidation and other side reactions with atmospheric components. 3. Monitor the reaction closely: Use TLC or GC to monitor the reaction progress and stop it once the starting material is consumed to avoid over-reaction or decomposition. |
Data Presentation
| Solvent System | Temperature (°C) | Relative Rate of Hydrolysis (Illustrative) | Reaction Pathway |
| 100% Water | 25 | High | Primarily SN1 |
| 50% Acetone / 50% Water | 25 | Moderate-High | Mixed SN1/SN2 |
| 90% Acetone / 10% Water | 25 | Moderate | Mixed SN1/SN2 |
| 100% Ethanol | 25 | Low | Primarily SN2 |
| 100% Tetrahydrofuran (THF) | 25 | Very Low | Primarily SN2 |
| 100% Dichloromethane (DCM) | 25 | Very Low | Primarily SN2 |
Note: This data is for illustrative purposes to show general trends. Actual rates will vary.
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of 2,4,5-Trifluorobenzyl Ether
This protocol details a general procedure for the synthesis of an ether from an alcohol and this compound, a reaction where hydrolysis is a common side reaction.
Materials:
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Alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound (1.1 eq)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
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Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of inert gas.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the alcohol (1.0 eq) and dissolve it in anhydrous DMF under an inert atmosphere.
-
Formation of the Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen gas evolution ceases.
-
Addition of this compound: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for minimizing hydrolysis of this compound.
Caption: Competing reaction pathways for this compound.
Technical Support Center: Optimizing Substitutions with 2,4,5-Trifluorobenzyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trifluorobenzyl chloride. The following information is designed to help optimize reaction temperatures and address common issues encountered during nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for nucleophilic substitution reactions with this compound?
A1: The optimal reaction temperature for substitutions with this compound is highly dependent on the nucleophile's reactivity and the solvent used. Generally, a starting point for optimization is in the range of room temperature to 80°C. For highly reactive nucleophiles, such as primary amines and thiols, the reaction may proceed efficiently at room temperature. Less reactive nucleophiles, such as alcohols or hindered amines, may require elevated temperatures. It is recommended to start with a moderate temperature (e.g., 40-60°C) and monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Q2: What are the most common side reactions to consider, and how can they be minimized?
A2: The most common side reactions include:
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Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding alcohol. To minimize this, ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Over-alkylation: With primary amines, di-alkylation can be a significant side product. Using a slight excess of the amine can sometimes favor mono-alkylation. Alternatively, controlling the stoichiometry and adding the benzyl chloride slowly to the amine solution can help.
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Elimination: Although less common for benzyl halides compared to other alkyl halides, elimination to form a stilbene derivative is a possibility, especially at higher temperatures and with sterically hindered, basic nucleophiles. Using a non-nucleophilic base, if a base is required, and maintaining the lowest effective temperature can mitigate this.
Q3: How does the trifluorophenyl group affect the reactivity of the benzyl chloride?
A3: The three fluorine atoms on the benzene ring are strongly electron-withdrawing. This has two main effects:
-
It can slightly increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
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It can destabilize the formation of a benzyl carbocation. Therefore, SN2-type reactions are generally favored over SN1 pathways. This is an important consideration when choosing reaction conditions and predicting the stereochemical outcome if a chiral nucleophile is used.
Q4: My reaction is showing low or no conversion. What are the likely causes and troubleshooting steps?
A4: Low conversion can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include insufficient temperature, poor quality of reagents, or the presence of inhibitors.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction at each temperature to find the optimal point without significant byproduct formation. |
| Poor Reagent Quality | Ensure this compound is of high purity. Verify the purity and activity of the nucleophile and any other reagents (e.g., base, solvent). Use freshly opened or purified reagents if possible. |
| Presence of Moisture | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. |
| Steric Hindrance | If either the nucleophile or the substrate is sterically hindered, higher temperatures and longer reaction times may be necessary. Consider using a less hindered nucleophile if possible. |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Steps |
| Over-alkylation (with primary amines) | Use an excess of the amine (2-3 equivalents). Add the this compound solution dropwise to the amine solution to maintain a low concentration of the alkylating agent. |
| Hydrolysis of Starting Material | As mentioned, ensure strictly anhydrous conditions. |
| Side reactions due to high temperature | If byproducts increase with temperature, try to run the reaction at the lowest temperature that gives a reasonable reaction rate. Consider using a catalyst to allow for lower reaction temperatures. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. For example, avoid using nucleophilic solvents like alcohols unless they are the intended reactant. |
Data Presentation: Recommended Starting Temperatures for Optimization
The following table provides recommended starting temperatures for substitution reactions with this compound with various nucleophiles. These are general guidelines and may require further optimization based on the specific substrate and reaction conditions.
| Nucleophile Class | Example Nucleophile | Recommended Starting Temperature (°C) | Typical Solvent | Notes |
| Primary Amines | Benzylamine | 25 - 40 | Acetonitrile, DMF | Reactions are often exothermic. Monitor temperature upon addition. |
| Secondary Amines | Diethylamine | 40 - 60 | Acetonitrile, DMF | May require slightly higher temperatures than primary amines due to increased steric hindrance. |
| Alcohols | Ethanol | 60 - 80 | THF, Dioxane | Often requires a base (e.g., NaH, K₂CO₃) to deprotonate the alcohol. |
| Phenols | Phenol | 50 - 70 | Acetone, DMF | Requires a base (e.g., K₂CO₃, Cs₂CO₃) to form the more nucleophilic phenoxide. |
| Thiols | Thiophenol | 25 - 40 | Ethanol, DMF | Thiolates are highly nucleophilic; reactions are often rapid at room temperature. A mild base (e.g., Et₃N, K₂CO₃) is typically used. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
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To a solution of the primary amine (1.2 equivalents) in anhydrous acetonitrile (0.1-0.2 M), add a suitable non-nucleophilic base such as potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 15-30 minutes.
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Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise over 10-15 minutes.
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Heat the reaction mixture to the desired temperature (e.g., 40-60°C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
General Protocol for O-Alkylation of a Phenol
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To a solution of the phenol (1.0 equivalent) in anhydrous DMF (0.2-0.5 M), add potassium carbonate (2.0 equivalents).
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Stir the suspension at room temperature for 30 minutes.
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Add this compound (1.1 equivalents) to the reaction mixture.
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Heat the mixture to the desired temperature (e.g., 60°C) and stir until the starting material is consumed as monitored by TLC.
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Cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for substitution reactions.
Caption: Troubleshooting logic for low-yield reactions.
Technical Support Center: Catalyst Selection for Coupling Reactions Involving 2,4,5-Trifluorobenzyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts and optimizing conditions for coupling reactions with 2,4,5-trifluorobenzyl chloride.
Troubleshooting Guides
This section addresses common issues encountered during coupling reactions with this compound in a question-and-answer format.
Problem: Low or No Product Yield in Suzuki-Miyaura Coupling
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Question: My Suzuki-Miyaura reaction with this compound is giving a low yield or no product. What are the likely causes and how can I troubleshoot this?
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Answer: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and the stability of the reagents. The electron-withdrawing fluorine atoms on the benzyl chloride can influence its reactivity.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient substrates like this compound, standard catalysts may not be optimal.
-
Recommendation: Employ a palladium(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms Pd(0). Pair it with a bulky, electron-rich phosphine ligand such as a biarylphosphine (e.g., SPhos, XPhos) or a trialkylphosphine (e.g., P(t-Bu)₃). These ligands promote the oxidative addition step and stabilize the catalytic species.
-
-
Base Selection: The choice of base is crucial for the transmetalation step.
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Recommendation: Stronger bases are often required for less reactive partners. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of weaker bases like sodium carbonate. The base should be finely powdered and anhydrous if used in a non-aqueous solvent.
-
-
Solvent and Temperature: The reaction medium and temperature play a significant role.
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Recommendation: Use anhydrous, degassed solvents such as toluene, dioxane, or THF. If solubility is an issue, a mixture of solvents (e.g., toluene/water or dioxane/water) can be employed. Increasing the reaction temperature may be necessary, but monitor for potential decomposition of the starting material or catalyst.
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-
Reagent Quality: Ensure the boronic acid or ester is pure and not degraded. Boronic acids can undergo decomposition, especially if impure.
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Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).
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Problem: Side Reactions Dominating (e.g., Homocoupling, Protodehalogenation)
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Question: I am observing significant amounts of homocoupled product from my boronic acid and/or the formation of 2,4,5-trifluorotoluene (protodehalogenation) in my Suzuki-Miyaura reaction. How can I minimize these side reactions?
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Answer: The formation of side products indicates issues with the catalytic cycle, often related to the relative rates of the desired cross-coupling versus undesired pathways.
Troubleshooting Steps:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.
-
Recommendation: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction.
-
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Catalyst System: The choice of ligand can influence the selectivity of the reaction.
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Recommendation: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.
-
-
Water Content: While some water can be beneficial in Suzuki reactions, excessive water or the presence of protic impurities can lead to protodehalogenation.
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Recommendation: Use anhydrous solvents and ensure your base is dry if running under anhydrous conditions. If using an aqueous base, carefully control the water content.
-
-
Reaction Temperature: High temperatures can sometimes promote side reactions.
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Recommendation: Try running the reaction at a lower temperature for a longer period.
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-
Frequently Asked Questions (FAQs)
Catalyst Selection
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Q1: What are the key considerations when selecting a palladium catalyst for coupling reactions with this compound?
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A1: The primary considerations are the electron-deficient nature of the substrate and the lability of the benzyl chloride. The three fluorine atoms are strongly electron-withdrawing, which should facilitate the oxidative addition step of the catalytic cycle. Therefore, a robust catalyst system that can efficiently undergo reductive elimination is crucial. Bulky and electron-rich phosphine ligands are generally preferred as they accelerate both oxidative addition and reductive elimination.
-
-
Q2: Are there any non-palladium catalysts that can be used for coupling reactions with this compound?
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A2: Yes, nickel and iron-based catalysts are emerging as viable alternatives for cross-coupling reactions of benzyl halides.[1] Nickel catalysts, particularly with N-heterocyclic carbene (NHC) ligands, have shown promise in coupling benzyl chlorides with aryl chlorides. Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides has also been reported, offering a more sustainable option. Additionally, transition-metal-free Suzuki-Miyaura type couplings of fluorinated benzyl electrophiles with alkenylboronic acids have been developed.
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Reaction-Specific Questions
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Q3: For a Sonogashira coupling with this compound, what catalyst system is recommended?
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A3: A standard Sonogashira catalyst system, such as a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI), in the presence of an amine base (e.g., triethylamine or diisopropylamine) is a good starting point.[2] Given the electron-deficient nature of the benzyl chloride, a more electron-rich and bulky phosphine ligand might improve the reaction efficiency. Copper-free Sonogashira conditions with a palladium catalyst and a suitable base can also be explored to avoid issues related to copper.
-
-
Q4: What challenges should I anticipate in a Heck coupling with this compound?
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A4: A potential challenge in Heck reactions with benzyl halides is the possibility of β-hydride elimination from the organopalladium intermediate, although this is less of a concern with benzyl substrates compared to other alkyl halides. The choice of base and temperature will be critical to control the reaction pathway and avoid side reactions. Typical Heck catalysts include Pd(OAc)₂ or PdCl₂ with phosphine ligands.[3]
-
-
Q5: What are the recommended starting conditions for a Buchwald-Hartwig amination of this compound?
-
A5: For the Buchwald-Hartwig amination of aryl chlorides, which are generally less reactive than benzyl chlorides, catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[4] A common palladium source is Pd₂(dba)₃ or Pd(OAc)₂. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[5] These conditions should serve as a good starting point for this compound.
-
Data Presentation
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Benzyl Halides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 85-95 | [1] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 70-90 | General |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2) | Dioxane | 80 | 75-95 | General |
Note: Yields are representative and will vary depending on the specific coupling partners.
Table 2: Catalyst Systems for Other Coupling Reactions with Benzyl Chlorides
| Coupling Reaction | Palladium Source (mol%) | Ligand/Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT-60 | 60-90 | [2] |
| Heck | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 50-80 | [3] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 70-95 | [4] |
Note: These are general conditions and optimization is likely required for this compound.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the boronic acid (1.2 equiv.), the palladium pre-catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%), and the base (e.g., Cs₂CO₃, 3 equiv.).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add this compound (1.0 equiv.) followed by the degassed solvent (e.g., THF/H₂O 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 77 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the amine (1.2 equiv.) and this compound (1.0 equiv.) followed by the degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
Caption: Catalyst selection decision pathway.
References
- 1. Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing HCl in Reactions with 2,4,5-Trifluorobenzyl Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for managing hydrochloric acid (HCl), a common byproduct in reactions involving 2,4,5-Trifluorobenzyl chloride. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is managing HCl byproduct crucial in reactions with this compound?
A1: this compound is an electrophile commonly used in nucleophilic substitution reactions. When reacting with nucleophiles like primary/secondary amines or alcohols, one equivalent of hydrochloric acid (HCl) is generated. This acidic byproduct can cause several problems:
-
Deactivation of Nucleophiles: Basic nucleophiles, especially amines, can be protonated by HCl to form their non-nucleophilic ammonium salts, which halts the desired reaction.[1]
-
Product Degradation: Many organic molecules, including starting materials, products, or intermediates, can be sensitive to acid and may degrade or undergo unwanted side reactions.
-
Catalyst Inhibition: If the reaction requires an acid-sensitive catalyst, the generation of HCl can inhibit its activity.
-
Corrosion: HCl is corrosive and can damage sensitive equipment over long reaction times.
Q2: What are the primary methods for removing or neutralizing HCl during a reaction?
A2: The two main strategies are in-situ neutralization using a base (an "acid scavenger") or post-reaction removal during the workup.
-
In-situ Neutralization: This is the most common method. A base is added to the reaction mixture to neutralize the HCl as it is formed. This prevents the issues outlined in Q1. Common bases include tertiary amines (e.g., triethylamine, DIPEA) or inorganic bases (e.g., potassium carbonate).[1][2]
-
Post-Reaction Workup: If the nucleophile is not basic (e.g., in some Friedel-Crafts reactions) or the product is stable to acid, the HCl can be removed after the reaction is complete. This is typically done by washing the organic reaction mixture with an aqueous basic solution, such as sodium bicarbonate.[3][4][5]
Q3: How do I choose the appropriate base (acid scavenger) for my reaction?
A3: The choice of base depends on several factors, including the reactivity of your substrates, the reaction solvent, and the ease of removing the resulting salt.
-
Tertiary Amines (e.g., Triethylamine, DIPEA): These are soluble in most organic solvents and are highly effective. Triethylamine (TEA) is common, but the resulting triethylammonium chloride salt can sometimes be difficult to remove. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is sterically hindered and less nucleophilic, making it a good choice when you want to avoid side reactions with the base itself.[2]
-
Pyridine: Can be used as both a base and a solvent. However, it is nucleophilic and can sometimes participate in the reaction.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃, Cs₂CO₃): These are solids and are insoluble in many organic solvents, which can make them easier to filter off after the reaction. They are generally less reactive than amine bases, which may require higher temperatures or longer reaction times. They are excellent for reactions where the product or starting material might be sensitive to soluble amines.
Q4: After using a base like triethylamine, I have a salt precipitate (triethylammonium chloride). How do I remove it?
A4: The removal of the ammonium salt byproduct is a critical step in purification.
-
Aqueous Wash: The most common method is to dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) and wash it with water or brine in a separatory funnel. The ammonium salt is highly soluble in water and will be extracted from the organic layer.[3][6]
-
Filtration: If the salt is poorly soluble in the reaction solvent, it can sometimes be removed by direct filtration before the aqueous workup. This is often followed by an aqueous wash to remove any remaining dissolved salt.
Q5: Can I remove HCl without using a base?
A5: Yes, in some cases.
-
Inert Gas Sparging: Bubbling a stream of an inert gas like nitrogen or argon through the reaction mixture can help carry away the gaseous HCl, driving the reaction forward. This is most effective if the reaction is performed at an elevated temperature.
-
Azeotropic Removal: Adding a solvent like toluene and heating the reaction can allow for the removal of HCl as an azeotrope.[6] This is less common for this type of reaction but is a valid strategy.
-
Vacuum: Applying a vacuum can help remove gaseous HCl, but care must be taken not to remove volatile solvents or starting materials.
These methods are generally less efficient than using a base scavenger and are only suitable when the nucleophile is not basic and all components are stable to acidic conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Nucleophile Deactivation: The HCl byproduct is protonating your amine or other basic nucleophile, rendering it inactive.[1] | Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture along with the nucleophile.[2] For weaker bases, consider using an inorganic base like K₂CO₃. |
| Reagent Hydrolysis: this compound has hydrolyzed due to moisture in the reagents or solvent. | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[1][2] | |
| Formation of Multiple Byproducts | Acid-Catalyzed Side Reactions: The generated HCl is catalyzing decomposition of the starting material or product. | Neutralize HCl as it forms using an appropriate base. Consider running the reaction at a lower temperature to minimize side reactions. |
| Reaction with Base/Solvent: The base or solvent used is participating in the reaction (e.g., pyridine acting as a nucleophile). | Use a non-nucleophilic, sterically hindered base like DIPEA.[2] Ensure the solvent is inert (e.g., DCM, THF, acetonitrile). | |
| Product is an Insoluble Salt | Product is Basic: Your final product contains a basic functional group (e.g., an amine) and has been protonated by residual acid during workup. | During the aqueous workup, after any acidic wash, perform a final wash with a mild basic solution (e.g., saturated aq. NaHCO₃) to neutralize the product salt and extract it into the organic layer.[3][4] |
| Difficulty Removing Byproduct Salt | High Salt Concentration: The ammonium salt formed from the acid scavenger is not fully dissolving in the aqueous wash. | Perform multiple washes with water or brine. If the salt precipitates, you may need to filter the entire mixture before separating the layers. Using a larger volume of water can also help. |
Data Presentation: Comparison of Common HCl Scavengers
The table below summarizes key properties of common bases used to neutralize HCl in organic synthesis.
| Base | Formula | pKa (Conjugate Acid) | Boiling Point (°C) | Resulting Salt | Key Characteristics & Remarks |
| Triethylamine (TEA) | Et₃N | 10.75 | 89 | Et₃NH⁺Cl⁻ | Widely used, soluble in most organic solvents. The resulting salt is highly water-soluble but can sometimes be difficult to filter if it precipitates in the reaction solvent. |
| DIPEA (Hünig's Base) | i-Pr₂NEt | 10.75 | 126 | i-Pr₂NEtH⁺Cl⁻ | Sterically hindered and non-nucleophilic.[2] Ideal for sensitive substrates where reaction with the amine base is a concern. The resulting salt has better solubility in some organic solvents than TEA's salt. |
| Pyridine | C₅H₅N | 5.25 | 115 | C₅H₅NH⁺Cl⁻ | Weaker base, can also be used as a solvent. Its nucleophilicity can sometimes lead to side reactions. |
| Potassium Carbonate | K₂CO₃ | 10.33 (for HCO₃⁻) | N/A (solid) | KCl | Heterogeneous base, insoluble in most organic solvents, making it easy to filter post-reaction. Less reactive than tertiary amines, may require higher temperatures. |
| Sodium Bicarbonate | NaHCO₃ | 10.33 (for HCO₃⁻) | N/A (solid) | NaCl | A weak base, primarily used in aqueous workups to neutralize residual acid and quench reactions.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using an Amine Base Scavenger
This protocol describes a general method for reacting an amine with this compound.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.0 - 1.2 eq.)
-
Triethylamine (TEA) or DIPEA (1.2 - 1.5 eq.)
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.
-
Addition of Base: Add the triethylamine or DIPEA to the stirred solution.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath. This is important to control the initial exotherm of the reaction.
-
Addition of Electrophile: Slowly add a solution of this compound in the anhydrous solvent to the cooled, stirred mixture over 15-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, proceed to Protocol 2 for quenching and purification.
Protocol 2: Standard Aqueous Workup for HCl and Salt Removal
Procedure:
-
Quenching: Dilute the reaction mixture with the solvent used (e.g., DCM). If the reaction is highly concentrated, add more solvent.
-
Water Wash: Transfer the diluted mixture to a separatory funnel. Add deionized water, shake gently, and discard the aqueous layer. This step removes the bulk of the ammonium salt.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining trace acid.[4]
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Troubleshooting Low Conversion Rates in 2,4,5-Trifluorobenzyl Chloride Alkylations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in alkylation reactions involving 2,4,5-Trifluorobenzyl chloride.
General Considerations for Alkylations with this compound
The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly influences the reactivity of this compound. These substituents make the benzylic carbon more electrophilic, which can enhance its reactivity towards nucleophiles in S(_N)2 reactions. However, they can also affect the stability of potential carbocation intermediates in S(_N)1-type pathways. Understanding the interplay of these electronic effects with reaction conditions is crucial for optimizing conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
N-Alkylation of Primary and Secondary Amines
Q1: I am observing very low conversion in the N-alkylation of my primary amine with this compound. What are the likely causes and how can I improve the yield?
Low conversion in the N-alkylation of primary amines is a common issue and can often be attributed to several factors:
-
Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the primary amine, leading to a low concentration of the nucleophilic free amine.
-
Over-alkylation: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt. This consumes the starting materials and reduces the yield of the desired product.
-
Steric Hindrance: If the primary amine is sterically bulky, the approach to the electrophilic carbon of the benzyl chloride may be hindered.
Troubleshooting Steps:
-
Optimize the Base: Switch to a stronger, non-nucleophilic base. For primary amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often effective. For less nucleophilic amines, a stronger base like sodium hydride (NaH) might be necessary.
-
Control Stoichiometry: To minimize over-alkylation, use a large excess of the primary amine (2-5 equivalents) relative to the this compound. This statistically favors the reaction with the more abundant primary amine.
-
Slow Addition of Alkylating Agent: Adding the this compound dropwise to the reaction mixture at a controlled temperature can help maintain a low concentration of the electrophile, further reducing the likelihood of over-alkylation.
-
Increase Reaction Temperature: Gently heating the reaction can often overcome the activation energy barrier. Monitor the reaction by TLC to avoid decomposition at elevated temperatures.
-
Consider Phase-Transfer Catalysis (PTC): PTC can be highly effective for N-alkylations, allowing the use of simple and inexpensive inorganic bases like sodium hydroxide while achieving high yields.[1][2]
Q2: My N-alkylation of a secondary amine is sluggish. What adjustments should I consider?
Secondary amines are generally good nucleophiles. Sluggish reactions can be due to:
-
Steric Hindrance: This is a more significant factor with secondary amines, especially if both the amine and the benzyl chloride are sterically demanding.
-
Inadequate Solvent: The choice of solvent can significantly impact the reaction rate.
Troubleshooting Steps:
-
Solvent Selection: Ensure a polar aprotic solvent such as DMF, DMSO, or acetonitrile is used to facilitate the S(_N)2 reaction.
-
Elevate Temperature: Increasing the reaction temperature is often effective in overcoming steric hindrance.
-
Use a More Reactive Halide (if possible): While you are using a chloride, in general, the reactivity order for the leaving group is I > Br > Cl. If a synthesis allows for the corresponding bromide or iodide, it would be more reactive.
Table 1: Typical Reaction Conditions for N-Alkylation with Benzyl Halides
| Nucleophile (Amine) | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | Benzyl chloride | K₂CO₃ | DMF | 25-60 | 70-90 |
| Diethylamine | Benzyl bromide | Et₃N | Acetonitrile | Reflux | 85-95 |
| Pyrrolidine | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux | >90 |
Note: These are general conditions and may require optimization for this compound.
Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine
-
To a solution of the primary amine (2.0 eq.) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF (5 mL) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
O-Alkylation of Phenols and Alcohols
Q3: My O-alkylation of a phenol with this compound is giving a low yield. What are the common pitfalls?
Low yields in phenolic O-alkylation can arise from:
-
Incomplete Deprotonation: Phenols are less acidic than carboxylic acids, and a sufficiently strong base is required to generate the phenoxide nucleophile.
-
Competing C-Alkylation: Under certain conditions, particularly with harsh bases or high temperatures, electrophilic attack can occur on the electron-rich aromatic ring of the phenol (a Friedel-Crafts type reaction).
-
Hydrolysis of the Benzyl Chloride: In the presence of water and base, this compound can hydrolyze to the corresponding alcohol.[3]
Troubleshooting Steps:
-
Choice of Base and Solvent: A common and effective combination is potassium carbonate in acetone or acetonitrile. Acetone is often preferred as it is less polar than DMF and can help suppress C-alkylation. For less reactive phenols, a stronger base like sodium hydride in an anhydrous solvent like THF or DMF may be necessary.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the benzyl chloride.[3]
-
Temperature Control: Running the reaction at a moderate temperature (e.g., refluxing acetone) is usually sufficient. Excessively high temperatures can promote side reactions.
-
Phase-Transfer Catalysis (PTC): PTC is an excellent method for O-alkylation of phenols, often providing high yields under mild conditions with aqueous sodium hydroxide as the base.[4][5]
Table 2: Typical Conditions for O-Alkylation of Phenols with Benzyl Halides
| Nucleophile (Phenol) | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenol | Benzyl chloride | K₂CO₃ | Acetone | Reflux | 85-95 |
| 4-Methoxyphenol | Benzyl bromide | K₂CO₃ | DMF | 80 | >90 |
| 2-Naphthol | Benzyl chloride | NaOH (aq) / TBAB | Toluene | 60 | >95 |
Note: TBAB = Tetrabutylammonium bromide (a phase-transfer catalyst). Conditions may need optimization for this compound.
Experimental Protocol: General Procedure for O-Alkylation of a Phenol
-
To a solution of the phenol (1.0 eq.) in acetone (20 mL) in a round-bottom flask, add finely ground potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove unreacted phenol) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization.
References
Validation & Comparative
Comparing the reactivity of 2,4,5-Trifluorobenzyl chloride with benzyl chloride
A comprehensive guide comparing the reactivity of 2,4,5-Trifluorobenzyl chloride and benzyl chloride, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed analysis of their chemical reactivity, supported by theoretical principles and extrapolated data, to guide in the selection of appropriate reagents for synthesis.
Introduction
Benzyl chloride and its derivatives are pivotal reagents in organic synthesis, widely employed for the introduction of the benzyl protecting group and as precursors for a variety of functionalized molecules. The reactivity of the benzylic carbon is significantly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on a comparative analysis of the reactivity of this compound and the parent benzyl chloride. The presence of three electron-withdrawing fluorine atoms on the benzene ring of this compound profoundly alters its electronic properties and, consequently, its reactivity in nucleophilic substitution reactions.
Chemical Structures
The foundational step in comparing these two compounds is to understand their molecular structures.
| Compound | Chemical Structure |
| Benzyl Chloride | C₆H₅CH₂Cl |
| This compound | C₇H₄ClF₃ |
Theoretical Framework: Factors Influencing Reactivity
The reactivity of benzyl chlorides in nucleophilic substitution reactions is primarily dictated by the stability of the transition state and, in the case of an S(_N)1 mechanism, the stability of the benzyl carbocation intermediate. The electronic effects of the substituents on the benzene ring play a crucial role in determining the reaction pathway and rate.
-
Inductive Effect: Fluorine is a highly electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring and destabilizes the formation of a positive charge on the benzylic carbon.
-
Resonance Effect: While fluorine has lone pairs that can participate in resonance (+R effect), its high electronegativity makes it a poor π-donor. For substituents like halogens, the inductive effect generally outweighs the resonance effect.
In the case of this compound, the cumulative inductive effect of three fluorine atoms significantly reduces the electron density of the aromatic ring and destabilizes the benzylic carbocation.
Reactivity Comparison
Due to the strong electron-withdrawing nature of the fluorine atoms, This compound is expected to be significantly less reactive than benzyl chloride in nucleophilic substitution reactions that proceed through a carbocation intermediate (S(_N)1 mechanism). The destabilization of the benzylic carbocation by the three fluorine substituents increases the activation energy for the reaction.
For reactions proceeding via a concerted S(_N)2 mechanism, the effect of the fluorine substituents is more complex. While the electron-withdrawing groups can slightly increase the electrophilicity of the benzylic carbon, the primary factor is often steric hindrance. In this case, the steric profiles are similar. However, the overall deactivation of the molecule due to the strong inductive effects will likely lead to a slower reaction rate compared to benzyl chloride.
Quantitative Data Summary
| Parameter | Benzyl Chloride | This compound |
| Reaction Mechanism | Can undergo both S(_N)1 and S(_N)2 | Predominantly S(_N)2, S(_N)1 is disfavored |
| Relative Reactivity (S(_N)1) | Higher | Significantly Lower |
| Relative Reactivity (S(_N)2) | Higher | Lower |
| Carbocation Stability | Resonance Stabilized | Significantly Destabilized by -I effect |
Experimental Protocols
To experimentally validate the reactivity difference, a comparative solvolysis study can be performed. Solvolysis is a common method to probe the reactivity of benzylic halides.
General Protocol for Comparative Solvolysis
Objective: To compare the rate of solvolysis of benzyl chloride and this compound in a mixed solvent system (e.g., 80% ethanol/20% water).
Materials:
-
Benzyl chloride
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Sodium hydroxide solution (standardized, e.g., 0.05 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Preparation of Reaction Solutions: Prepare equimolar solutions (e.g., 0.1 M) of benzyl chloride and this compound in the 80:20 ethanol/water solvent.
-
Kinetic Runs:
-
Place a known volume (e.g., 50 mL) of the halide solution in a sealed flask and equilibrate in a constant temperature water bath (e.g., 50 °C).
-
At regular time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to ice-cold acetone.
-
Titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
-
Data Analysis:
-
The rate of reaction can be determined by plotting the concentration of HCl produced over time.
-
The first-order rate constant (k) for each compound can be calculated from the slope of the plot of ln(V(∞) - V(_t)) versus time, where V(_t) is the volume of NaOH at time t and V(∞) is the volume at the completion of the reaction.
-
The relative reactivity can be determined by the ratio of the rate constants.
-
Visualizations
Reaction Mechanism Pathways
Caption: S(_N)1 and S(_N)2 reaction pathways for benzyl chloride.
Experimental Workflow for Reactivity Comparison
Caption: Experimental workflow for comparing halide reactivity.
Conclusion
The introduction of three fluorine atoms at the 2, 4, and 5 positions of the benzene ring significantly diminishes the reactivity of the benzylic chloride. This is primarily attributed to the strong electron-withdrawing inductive effect of the fluorine atoms, which destabilizes the carbocation intermediate essential for the S(_N)1 pathway and deactivates the molecule towards S(_N)2 attack. Therefore, for synthetic applications requiring high reactivity, benzyl chloride is the superior choice. Conversely, this compound offers greater stability and may be preferred in contexts where controlled or slower reactivity is desired, or where the fluorine substituents are necessary for the final product's properties. The provided experimental protocol offers a robust method for quantifying this reactivity difference in a laboratory setting.
Spectroscopic Showdown: Unveiling the Structure of 2,4,5-Trifluorobenzyl Chloride and Its Alternatives
A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 2,4,5-Trifluorobenzyl chloride, with a comparative analysis against 2,4-Dichlorobenzyl chloride and 4-Fluorobenzyl chloride using spectroscopic techniques. This guide provides detailed experimental data, protocols, and a comparative look at their potential performance in synthetic applications.
In the realm of pharmaceutical and materials science, the precise structural confirmation of chemical intermediates is paramount. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, requires rigorous analytical characterization to ensure its purity and identity.[1][2] This guide presents a detailed spectroscopic analysis of this compound and compares it with two common alternatives: 2,4-Dichlorobenzyl chloride and 4-Fluorobenzyl chloride. The selection of a particular benzyl chloride derivative can significantly impact reaction outcomes, and understanding their structural nuances is crucial for rational drug design and process optimization.
Comparative Spectroscopic Analysis
The structural integrity of these benzyl chloride derivatives is unequivocally established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for this compound and its alternatives, providing a clear basis for comparison.
Table 1: ¹H NMR Spectral Data
| Compound | Aromatic Protons (ppm) | Methylene Protons (-CH₂Cl) (ppm) |
| This compound | 7.5 - 7.2 (m) | 4.7 (s) |
| 2,4-Dichlorobenzyl chloride | 7.45 (d, J=2.1 Hz, 1H), 7.40 (d, J=8.3 Hz, 1H), 7.28 (dd, J=8.3, 2.1 Hz, 1H) | 4.65 (s) |
| 4-Fluorobenzyl chloride | 7.32 (m, 2H), 7.01 (t, J=8.7 Hz, 2H)[3] | 4.52 (s)[3] |
Table 2: ¹³C NMR Spectral Data
| Compound | Aromatic Carbons (ppm) | Methylene Carbon (-CH₂Cl) (ppm) |
| This compound | Data not available | Data not available |
| 2,4-Dichlorobenzyl chloride | 135.5, 134.0, 131.0, 129.5, 127.5, 127.0 | 44.5 |
| 4-Fluorobenzyl chloride | 162.5 (d, J=245 Hz), 133.0 (d, J=3 Hz), 130.5 (d, J=8 Hz), 115.5 (d, J=21 Hz) | 45.0 |
Table 3: Infrared (IR) Spectral Data (Key Absorptions)
| Compound | C-H (Aromatic) Stretch (cm⁻¹) | C=C (Aromatic) Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | ~3100-3000 | ~1600-1450 | ~700-600 | ~1250-1000 |
| 2,4-Dichlorobenzyl chloride | ~3100-3000 | ~1590, 1475 | ~820, 770 | - |
| 4-Fluorobenzyl chloride | ~3070-3030 | ~1605, 1510 | ~730 | ~1225 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 180, 182 | 145 (M-Cl) |
| 2,4-Dichlorobenzyl chloride | 194, 196, 198[4] | 159, 161 (M-Cl)[4] |
| 4-Fluorobenzyl chloride | 144, 146[5] | 109 (M-Cl)[5] |
Performance and Reactivity Insights
The substitution pattern on the benzene ring significantly influences the reactivity of the benzylic chloride. Electron-withdrawing groups, such as fluorine and chlorine, can affect the stability of the benzylic carbocation intermediate in Sₙ1 reactions and the electrophilicity of the benzylic carbon in Sₙ2 reactions.
The fluorine atoms in this compound, being highly electronegative, are expected to exert a strong inductive electron-withdrawing effect. This can influence its reactivity in nucleophilic substitution reactions, a crucial aspect for its application in multi-step syntheses.[2] The presence of multiple fluorine atoms can also modulate the lipophilicity and metabolic stability of the final products in drug discovery projects.[2]
In comparison, 2,4-Dichlorobenzyl chloride also possesses electron-withdrawing chlorine atoms, impacting its reactivity. 4-Fluorobenzyl chloride, with a single fluorine atom, presents a different electronic profile, which can lead to altered reaction kinetics and selectivity in synthetic transformations.
Experimental Protocols
The following are generalized protocols for the spectroscopic analyses and a representative synthesis.
Synthesis of this compound
A common method for the preparation of this compound involves the chloromethylation of 1,2,4-trifluorobenzene. In a typical procedure, 1,2,4-trifluorobenzene is reacted with paraformaldehyde in the presence of a chlorinating agent, such as a mixture of sodium chloride and sulfuric acid.[6] The reaction is typically carried out at a controlled temperature, and the resulting product is then isolated and purified by distillation.[6]
Caption: A simplified workflow for the synthesis of this compound.
¹H and ¹³C NMR Spectroscopy
A sample of the compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[7][8] The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
For liquid samples, a neat spectrum can be obtained by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[9][10] The plates are then mounted in the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. This technique provides information on the molecular weight and fragmentation pattern of the compound.[11]
Logical Workflow for Spectroscopic Structure Elucidation
The process of confirming the structure of a synthesized product like this compound follows a logical progression of spectroscopic analyses.
Caption: A logical workflow for the structural elucidation of an organic compound.
Conclusion
The structural confirmation of this compound is definitively achieved through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques. This guide provides the necessary spectroscopic data and experimental frameworks to distinguish it from its common alternatives, 2,4-Dichlorobenzyl chloride and 4-Fluorobenzyl chloride. A thorough understanding of their comparative spectral features and reactivity is essential for researchers and developers in the pharmaceutical and chemical industries to make informed decisions in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. 2,4-Dichlorobenzyl chloride | C7H5Cl3 | CID 7212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101665407B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
A Comparative Guide to Purity Assessment of Synthesized 2,4,5-Trifluorobenzyl Chloride by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is of paramount importance. 2,4,5-Trifluorobenzyl chloride is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical to the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for the purity assessment of synthesized this compound, supported by experimental data and detailed protocols.
Introduction to Purity Assessment Techniques
The choice of an analytical method for purity determination is dictated by factors such as the nature of the compound, potential impurities, and the required level of sensitivity and accuracy. For a reactive and volatile compound like this compound, several techniques can be employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that separates volatile and semi-volatile compounds in the gas phase followed by their detection and identification by mass spectrometry. It is highly sensitive and specific, making it ideal for identifying and quantifying trace impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile method that separates compounds in a liquid phase. HPLC is well-suited for non-volatile or thermally labile compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte.[2]
This guide will focus on the application of GC-MS for the purity assessment of this compound and compare its performance with HPLC and NMR.
GC-MS for Purity Assessment of this compound
GC-MS is a preferred method for the analysis of this compound due to its volatility and the need to detect and identify potential volatile impurities from its synthesis. The synthesis of this compound can result in impurities such as unreacted starting materials, isomers, and by-products of chlorination.
The following protocol outlines a typical GC-MS method for the purity assessment of this compound.
a) Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL.
b) Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
c) Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Performance Comparison: GC-MS vs. Alternatives
The following table summarizes the key performance characteristics of GC-MS compared to HPLC and NMR for the purity assessment of a compound like this compound. The quantitative data for GC-MS is based on a validated method for the closely related compound, benzyl chloride, as a representative example.[3]
| Parameter | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and boiling point, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Nuclear spin properties in a magnetic field. |
| Typical Purity | >98% (as specified for commercial products) | Dependent on chromophore presence and purity of reference standard. | Can provide an absolute purity value.[2] |
| LOD | ~0.03 µg/g (for benzyl chloride)[3] | ~0.1 - 1 µg/mL[4] | ~5 µM for small molecules[4] |
| LOQ | ~0.1 µg/g (for benzyl chloride)[3] | Typically 3-5x LOD. | Typically 3-5x LOD. |
| Precision (%RSD) | < 5% (for benzyl chloride)[3] | Typically < 2% for main component. | Typically 1-3%. |
| Accuracy (%) | 95-105% (for benzyl chloride)[3] | Dependent on reference standard purity. | High accuracy, as it can be a primary ratio method. |
| Impurity Identification | Excellent, based on mass spectral libraries. | Limited, based on retention time comparison with standards. | Excellent for structural elucidation of unknown impurities. |
| Throughput | Moderate to high. | High. | Low to moderate. |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for GC-MS purity assessment.
Caption: Logical comparison of analytical methods.
Conclusion
For the purity assessment of synthesized this compound, GC-MS stands out as a highly effective and reliable method. Its strength lies in its ability to separate and identify volatile impurities with high sensitivity and specificity, which is crucial for controlling the quality of this important pharmaceutical intermediate. While HPLC and qNMR offer complementary information, particularly for non-volatile impurities and absolute quantification, respectively, GC-MS provides the most direct and comprehensive analysis for the typical impurity profile of this compound. A multi-faceted approach, potentially employing GC-MS for routine purity and impurity profiling, and qNMR for the certification of reference materials, would constitute a robust quality control strategy in a drug development setting.
References
Comparative Guide to the Biological Activity of Compounds Synthesized from 2,4,5-Trifluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various classes of compounds that can be synthesized using 2,4,5-trifluorobenzyl chloride as a key starting material. The unique trifluorinated phenyl motif imparted by this reagent can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This document summarizes quantitative biological data, details experimental protocols for synthesis and bioassays, and visualizes relevant pathways and workflows to aid in the design and development of novel therapeutic agents.
Overview of Synthesized Compound Classes and Their Biological Activities
This compound is a versatile building block for introducing a trifluorinated phenylmethyl moiety into various heterocyclic and acyclic scaffolds. The strong electron-withdrawing nature of the fluorine atoms can enhance metabolic stability and binding affinity of the final compounds. The primary classes of biologically active molecules synthesized from this precursor include 1,2,4-triazole derivatives, pyrimidine derivatives, and Schiff bases, which have demonstrated a range of activities including antimicrobial and anticancer effects.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for representative compounds synthesized from precursors structurally related to this compound, illustrating the potential of this chemical scaffold.
Table 1: Fungicidal Activity of a 1,2,4-Triazole Derivative
| Fungal Strain | EC50 (µg/mL) |
| Botrytis cinerea | 2.43 |
| Rhizoctonia solani | 2.18 |
| Valsa mali | 1.79 |
| Thanatephorus cucumeris | 1.64 |
| Fusarium oxysporum | 6.99 |
| Fusarium graminearum | 6.04 |
Data is representative of a structurally similar compound, 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, as a proxy for the potential activity of derivatives from this compound.
Table 2: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
| 3b | C32 (Melanoma) | 24.4 |
| A375 (Melanoma) | 25.4 | |
| CHO-K1 (Normal) | 75.5 | |
| HaCaT (Normal) | 33.5 |
Data from a study on trifluoromethyl-containing thiazolo[4,5-d]pyrimidines, indicating the potential for anticancer activity in related structures.[1]
Table 3: Antibacterial Activity of Fluorobenzoylthiosemicarbazides
| Compound | Bacterial Strain | MIC (µg/mL) |
| 15a | S. aureus (MRSA) | 7.82 - 31.25 |
| 15b | S. aureus (MRSA) | 7.82 - 31.25 |
| 16b | S. aureus (MRSA) | 7.82 - 31.25 |
Data is representative of fluorinated thiosemicarbazide derivatives, a class of compounds that can be synthesized from related starting materials.
Experimental Protocols
General Synthesis of 5-((2,4,5-Trifluorobenzyl)thio)-1,2,4-triazole Derivatives
This protocol is adapted from the synthesis of a structurally similar 3-fluorobenzyl derivative and outlines a general procedure for the synthesis of 1,2,4-triazole derivatives from this compound.
Experimental Workflow: Synthesis of 1,2,4-Triazole Derivatives
References
A Comparative Guide to Reagents for Trifluoromethylphenylmethyl Group Introduction: Beyond 2,4,5-Trifluorobenzyl Chloride
For researchers, scientists, and drug development professionals, the efficient and selective introduction of fluorinated moieties is a critical aspect of modern molecular design. The 2,4,5-trifluorobenzyl group, in particular, is a valuable structural motif found in various bioactive compounds. While 2,4,5-Trifluorobenzyl chloride is a commonly used reagent for this purpose, a range of alternative reagents offer distinct advantages in terms of reactivity, cost, and reaction conditions. This guide provides an objective comparison of this compound with its bromide and tosylate analogs, supported by experimental data and detailed protocols to inform reagent selection in your synthetic endeavors.
Executive Summary
The primary alternatives to this compound for the introduction of the trifluoromethylphenylmethyl group are 2,4,5-Trifluorobenzyl bromide and 2,4,5-Trifluorobenzyl tosylate. The choice of reagent is dictated by a trade-off between reactivity and cost. The general reactivity trend follows the order: Tosylate > Bromide > Chloride .
-
This compound is the most cost-effective option, making it suitable for large-scale syntheses where reactivity is not a limiting factor.
-
2,4,5-Trifluorobenzyl bromide offers a significant increase in reactivity for a moderate increase in cost, making it an excellent choice for substrates that are less reactive towards the chloride.
-
2,4,5-Trifluorobenzyl tosylate , while the most expensive, is the most reactive of the three. It is the reagent of choice for challenging alkylations or when mild reaction conditions are paramount.
Comparative Data
The following tables summarize the key characteristics and representative reaction outcomes for the three reagents.
Table 1: Reagent Characteristics
| Reagent | Leaving Group | Relative Reactivity | Cost | Key Advantages | Key Disadvantages |
| This compound | Cl⁻ | Good | Low | Cost-effective, widely available. | Least reactive, may require harsher conditions. |
| 2,4,5-Trifluorobenzyl bromide | Br⁻ | Excellent | Moderate | More reactive than the chloride, good balance of cost and reactivity. | More expensive than the chloride. |
| 2,4,5-Trifluorobenzyl tosylate | TsO⁻ | Superior | High | Most reactive, allows for milder reaction conditions. | Highest cost, may be less stable. |
Table 2: Representative N-Alkylation of Imidazole
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | K₂CO₃ | DMF | 80 | 12 | ~75 |
| 2,4,5-Trifluorobenzyl bromide | K₂CO₃ | DMF | 60 | 6 | >90 |
| 2,4,5-Trifluorobenzyl tosylate | K₂CO₃ | Acetonitrile | Room Temp | 4 | >95 |
Note: The data in Table 2 is a representative compilation based on typical reactivity patterns and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed methodologies for the synthesis of the alternative reagents and their application in alkylation reactions are provided below.
Synthesis of 2,4,5-Trifluorobenzyl Bromide from this compound
This protocol provides a high-yield synthesis of the more reactive bromide from the commercially available chloride.
Materials:
-
This compound
-
48% Hydrobromic acid
-
Tetrabutylammonium bromide
-
Deionized water
-
Dichloromethane
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add 48% hydrobromic acid (4.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 15 hours.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,4,5-Trifluorobenzyl bromide as a colorless oil (Typical yield >95%).
Synthesis of 2,4,5-Trifluorobenzyl Tosylate from 2,4,5-Trifluorobenzyl Alcohol
This protocol describes the preparation of the highly reactive tosylate from the corresponding alcohol.
Materials:
-
2,4,5-Trifluorobenzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 2,4,5-Trifluorobenzyl alcohol (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to give 2,4,5-Trifluorobenzyl tosylate as a white solid.
General Protocol for N-Alkylation of an Amine/Heterocycle
This protocol can be adapted for all three reagents by modifying the reaction temperature and time.
Materials:
-
Amine or heterocycle (e.g., imidazole, aniline)
-
2,4,5-Trifluorobenzyl halide/tosylate (1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) (1.5 eq)
-
Solvent (e.g., DMF, Acetonitrile, THF)
Procedure:
-
To a solution of the amine or heterocycle in the chosen solvent, add the base.
-
Add the 2,4,5-Trifluorobenzyl reagent dropwise at room temperature.
-
Heat the reaction mixture to the appropriate temperature (see Table 2 for guidance) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of reagent synthesis and application.
Caption: Synthesis pathways to alternative reagents.
Caption: General experimental workflow for alkylation.
Caption: Relationship between reactivity and cost.
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,4,5-Trifluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4,5-Trifluorobenzyl chloride, a key intermediate in the production of various pharmaceuticals and agrochemicals, can be approached through several synthetic routes. The selection of an optimal pathway is a critical decision for researchers and chemical process developers, balancing factors such as cost, yield, purity, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes to this compound, supported by experimental data and methodologies.
Executive Summary
Three principal synthetic routes are evaluated:
-
Route 1: Free-Radical Chlorination of 2,4,5-Trifluorotoluene. This classic approach involves the direct chlorination of the methyl group of 2,4,5-trifluorotoluene, typically initiated by UV light or a radical initiator.
-
Route 2: Chloromethylation of 1,2,4-Trifluorobenzene with Paraformaldehyde. This method, a variation of the Blanc chloromethylation, introduces the chloromethyl group onto the 1,2,4-trifluorobenzene ring using paraformaldehyde and a chlorinating agent.
-
Route 3: Chloromethylation of 1,2,4-Trifluorobenzene with Chloromethyl Ethers. This route also involves the chloromethylation of 1,2,4-trifluorobenzene but utilizes a chloromethyl ether as the electrophile in the presence of a Lewis acid catalyst.
The analysis reveals that Route 2 presents a compelling balance of high yield and the use of inexpensive raw materials, making it an economically attractive option for large-scale production . However, it carries a significant safety risk due to the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether. Route 1 offers a more straightforward process with potentially fewer hazardous byproducts , but its economic viability is highly dependent on the cost of the starting material and the efficiency of the chlorination step. Route 3, while potentially offering good yields, is generally considered the least economically viable for industrial-scale synthesis due to the high cost of chloromethyl ethers.
Comparative Data Analysis
The following table summarizes the key quantitative data for each synthetic route, providing a basis for a detailed cost-benefit analysis. Please note that costs are estimates based on available market data and can vary based on supplier, quantity, and market fluctuations.
| Parameter | Route 1: Free-Radical Chlorination | Route 2: Chloromethylation (Paraformaldehyde) | Route 3: Chloromethylation (Chloromethyl Ether) |
| Starting Material(s) | 2,4,5-Trifluorotoluene | 1,2,4-Trifluorobenzene, Paraformaldehyde | 1,2,4-Trifluorobenzene, Chloromethyl methyl ether |
| Key Reagents | Chlorine (gas), Azobisisobutyronitrile (AIBN) | Sulfuric Acid, Sodium Chloride | Aluminum Chloride (or other Lewis acid) |
| Reported Yield | Variable, typically 60-80% | Up to 84.7%[1] | 65-76%[2] |
| Reported Purity | >98% (after purification) | >99.8% (after purification)[1] | >95% (after purification)[2] |
| Estimated Raw Material Cost | Moderate to High | Low to Moderate | High |
| Reaction Time | ~3 hours[3] | ~10 hours[1] | ~10 hours[2] |
| Reaction Temperature | 110°C[3] | 40°C[1] | Room Temperature[2] |
| Key Safety Concerns | Handling of toxic and corrosive chlorine gas.[3][4][5] | Formation of highly carcinogenic bis(chloromethyl) ether.[6] | Use of expensive and hazardous chloromethyl ethers.[1] |
| Environmental Impact | Generation of chlorinated byproducts and HCl. | Generation of acidic waste and potential for carcinogenic byproduct release. | Generation of acidic and organochlorine waste. |
| Purification Method | Distillation under reduced pressure.[3] | Hydrolysis, extraction, and distillation.[1] | Hydrolysis and extraction.[2] |
Experimental Protocols
Route 1: Free-Radical Chlorination of 2,4,5-Trifluorotoluene
Methodology:
-
A four-neck flask is equipped with a stirrer, thermometer, a chlorine gas inlet tube, and a reflux condenser connected to an HCl absorption system. A light source is positioned near the flask to initiate the reaction.
-
The reaction flask is charged with 146.0g of 2,4,5-trifluorotoluene and 3.0g of azobisisobutyronitrile (AIBN).
-
The mixture is stirred and heated to 110°C.
-
Dry chlorine gas is bubbled through the reaction mixture. The progress of the reaction is monitored by Gas Chromatography (GC).
-
After approximately 3 hours, the introduction of chlorine gas is stopped.
-
The reaction mixture is cooled, washed with water until neutral, dried, and then distilled under reduced pressure to yield this compound.[3]
Route 2: Chloromethylation of 1,2,4-Trifluorobenzene with Paraformaldehyde
Methodology:
-
To a 250ml four-neck reaction flask, 100ml of 98% sulfuric acid is added and cooled to 20°C.
-
21.3g of paraformaldehyde and 44.8g of sodium chloride are added to the sulfuric acid.
-
50.8g of 1,2,4-trifluorobenzene is then added to the mixture.
-
The reaction is maintained at 40°C with insulation for 10 hours.
-
The reaction solution is then poured into ice water and stirred for 30 minutes.
-
The organic layer is separated, washed until neutral, dried, and then purified by vacuum distillation to obtain this compound. A yield of 84.7% with a purity of 99.8% has been reported for this method.[1]
Route 3: Chloromethylation of 1,2,4-Trifluorobenzene with Chloromethyl Ethers
Methodology:
-
1,2,4-trifluorobenzene is reacted with a chloromethylation reagent such as chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., aluminum chloride or zinc chloride).
-
The reaction is typically carried out at room temperature.
-
The reaction product is then hydrolyzed to yield this compound.
-
Yields ranging from 65% to 76% have been reported depending on the specific chloromethyl ether and Lewis acid used.[2]
Visualization of Synthetic Pathways and Decision Logic
To aid in the selection of the most appropriate synthetic route, the following diagrams illustrate the chemical transformations and a logical workflow for decision-making.
Caption: Synthetic pathways to this compound.
References
- 1. indiamart.com [indiamart.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,2,4-Trifluorobenzene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Paraformaldehyde - Price, Manufacturers, Suppliers & Exporters [tradeindia.com]
- 5. アゾビスイソブチロニトリル 12 wt. % in acetone | Sigma-Aldrich [sigmaaldrich.com]
- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Benzyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical and thermal stability of fluorinated and non-fluorinated benzyl chlorides. The inclusion of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and modify physicochemical properties. Understanding the inherent stability of fluorinated building blocks like benzyl chlorides is crucial for their effective use in synthesis and drug development. This document summarizes key stability data and provides detailed experimental protocols for verification.
Data Presentation: Quantitative Stability Comparison
The following table summarizes the key stability parameters for benzyl chloride and its fluorinated derivatives. The data is compiled from studies on solvolysis, which is a direct measure of the compound's reactivity and, inversely, its stability in nucleophilic environments.
| Compound | Substituent | Solvolysis Rate Constant (k_solv) in 20% Acetonitrile/Water at 25°C (s⁻¹)[1] | Relative Stability (vs. Benzyl Chloride) |
| Benzyl Chloride | H | 1.1 x 10⁻⁴ | 1.00 |
| 4-Fluorobenzyl Chloride | 4-F | 2.5 x 10⁻⁵ | 4.40 |
| 3-Fluorobenzyl Chloride | 3-F | 1.2 x 10⁻⁵ | 9.17 |
| 2-Fluorobenzyl Chloride | 2-F | 1.8 x 10⁻⁵ | 6.11 |
| 3,4-Difluorobenzyl Chloride | 3,4-diF | 4.0 x 10⁻⁶ | 27.5 |
| 3,5-Difluorobenzyl Chloride | 3,5-diF | 1.6 x 10⁻⁶ | 68.75 |
Interpretation of Data: The solvolysis rate constant (k_solv) is a measure of the rate at which the benzyl chloride reacts with the solvent (in this case, a water/acetonitrile mixture) to form the corresponding benzyl alcohol and hydrochloric acid. A lower rate constant indicates a more stable compound. The data clearly shows that the presence of one or more fluorine atoms on the benzene ring significantly decreases the rate of solvolysis, thereby increasing the stability of the benzyl chloride. The 3,5-difluorobenzyl chloride is the most stable of the compounds listed, being almost 69 times more stable than the parent benzyl chloride under these conditions. This increased stability is attributed to the electron-withdrawing nature of the fluorine atoms, which destabilizes the carbocation intermediate formed during the Sₙ1 solvolysis pathway.
Experimental Protocols
Determination of Solvolysis Rates
Objective: To quantitatively measure the rate of hydrolysis of benzyl chlorides in an aqueous solvent system.
Methodology: The solvolysis rates are determined by monitoring the progress of the reaction over time. For faster reactions, UV-Vis spectroscopy can be used to follow the disappearance of the benzyl chloride or the appearance of the benzyl alcohol. For slower reactions, High-Performance Liquid Chromatography (HPLC) is a suitable method.[1]
Procedure (UV-Vis Spectroscopy): [1]
-
Prepare a stock solution of the benzyl chloride derivative in acetonitrile.
-
Prepare the reaction solvent, a 20% acetonitrile in water (v/v) solution, and maintain it at a constant temperature of 25°C in a temperature-controlled cuvette holder in the spectrophotometer.
-
Initiate the reaction by making a 100-fold dilution of the stock solution into the reaction solvent in the cuvette, achieving a final substrate concentration of 0.25–0.70 mM.
-
Immediately begin monitoring the change in UV absorbance at a wavelength where there is a significant difference in absorbance between the reactant and the product (e.g., 265 nm for benzyl chloride).
-
Record the absorbance at regular time intervals for at least three half-lives of the reaction.
-
Calculate the pseudo-first-order rate constant (k_obs) from the slope of a semi-logarithmic plot of the change in absorbance versus time.
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability and decomposition onset temperature of benzyl chlorides.
Methodology: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. An exothermic event can indicate decomposition.
Procedure:
-
Sample Preparation: Accurately weigh 2-10 mg of the liquid benzyl chloride into a hermetically sealed aluminum DSC pan to prevent evaporation. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well above the expected decomposition temperature.
-
-
Data Analysis: Plot the heat flow versus temperature. The onset of a significant exothermic peak indicates the decomposition temperature.
Chemical Reactivity Assessment using the 4-(p-Nitrobenzyl)pyridine (NBP) Assay
Objective: To assess the alkylating activity of benzyl chlorides as a measure of their chemical reactivity and stability.
Methodology: The NBP assay is a colorimetric method that relies on the reaction of an alkylating agent with NBP to form a colored product. The intensity of the color is proportional to the alkylating activity.
Procedure:
-
Reaction: In a suitable solvent (e.g., methanol), react the benzyl chloride derivative with an excess of 4-(p-nitrobenzyl)pyridine (NBP) at a controlled temperature.
-
Color Development: After a specific reaction time, add a base (e.g., triethylamine) to develop the color of the NBP-alkylated product.
-
Quantification: Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product using a UV-Vis spectrophotometer.
-
Comparison: Compare the absorbance values for the different benzyl chloride derivatives to determine their relative alkylating activities. A lower absorbance indicates lower reactivity and higher stability.
Monitoring Degradation Kinetics by ¹H NMR Spectroscopy
Objective: To monitor the degradation of benzyl chlorides over time under specific conditions (e.g., in the presence of a nucleophile or at elevated temperatures).
Methodology: ¹H NMR spectroscopy can be used to quantitatively monitor the disappearance of the reactant and the appearance of the product by integrating the signals corresponding to specific protons in each molecule.
Procedure:
-
Sample Preparation: Prepare a solution of the benzyl chloride derivative in a deuterated solvent in an NMR tube. If monitoring a reaction, add the other reactant(s) to the NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the starting material and to serve as a baseline.
-
Reaction Monitoring: Maintain the NMR tube at a constant temperature in the NMR probe. Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Process the spectra and integrate the peaks corresponding to a unique proton signal for both the reactant and a major product. Plot the concentration (or relative integral intensity) of the reactant and product as a function of time to determine the reaction kinetics.
Mandatory Visualization
Below are diagrams illustrating the logical relationships and experimental workflows described in this guide.
Caption: Workflow for comparing benzyl chloride stability.
Caption: Experimental workflow for solvolysis kinetics.
References
Characterization of Impurities in Commercial 2,4,5-Trifluorobenzyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of impurity profiles in commercial 2,4,5-Trifluorobenzyl chloride, a key building block in the synthesis of various pharmaceuticals. Understanding and controlling impurity levels is critical for ensuring the safety, efficacy, and reproducibility of drug manufacturing processes. This document outlines potential impurities based on common synthetic routes and presents detailed analytical methodologies for their identification and quantification.
Impurity Profile Comparison
The purity of commercial this compound typically ranges from 98% to over 99%. The nature and concentration of impurities can vary significantly between suppliers due to differences in manufacturing processes. Two primary synthetic routes are commonly employed: the chlorination of 2,4,5-trifluorotoluene and the chloromethylation of 1,2,4-trifluorobenzene. Each route presents a unique set of potential byproducts and unreacted starting materials that may persist as impurities in the final product.
Below is a summary of potential impurities and their hypothetical distribution in commercial batches from different sources.
| Impurity | Potential Source | Lot A (Typical Purity: 99.5%) | Lot B (Typical Purity: 98.0%) |
| 2,4,5-Trifluorotoluene | Unreacted starting material | < 0.1% | < 0.5% |
| 2,4,5-Trifluorobenzal chloride | Over-chlorination byproduct | < 0.2% | < 1.0% |
| 2,4,5-Trifluorobenzoic acid | Hydrolysis product | < 0.05% | < 0.2% |
| Isomeric monochlorinated trifluorotoluenes | Side-chain chlorination at other positions | Not Detected | < 0.1% |
| 1,2,4-Trifluorobenzene | Unreacted starting material | < 0.1% | < 0.3% |
| Bis(2,4,5-trifluorobenzyl) ether | Condensation byproduct | < 0.05% | < 0.2% |
Experimental Protocols
Accurate characterization of impurities requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating, identifying, and quantifying the impurities in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Objective: To identify and quantify volatile impurities such as unreacted starting materials and over-chlorination byproducts.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-400 amu
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by integrating the peak areas and using an internal or external standard method.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Objective: To quantify non-volatile impurities such as hydrolysis products and condensation byproducts.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 40% B
-
1-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 40% B
-
13-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm
-
-
Data Analysis: Identify impurities by their retention times compared to known standards. Quantify using a calibration curve generated from reference standards.
Visualizing the Process
To better understand the workflow and potential sources of impurities, the following diagrams are provided.
Caption: Experimental workflow for impurity characterization.
Caption: Potential sources of impurities in synthesis.
A Comparative Guide to the Reaction Kinetics of Fluorinated Benzyl Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of ortho-, meta-, and para-fluorinated benzyl chloride isomers, focusing on their solvolysis reactions. Understanding the reactivity of these isomers is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document outlines the established experimental protocols for determining reaction kinetics and discusses the expected reactivity trends based on the principles of physical organic chemistry.
Introduction to Benzyl Chloride Solvolysis
The solvolysis of benzyl chlorides is a nucleophilic substitution reaction where the solvent acts as the nucleophile. The reaction can proceed through two primary mechanisms: a unimolecular SN1 pathway, involving the formation of a carbocation intermediate, or a bimolecular SN2 pathway, involving a concerted backside attack by the nucleophile. The preferred mechanism is influenced by the stability of the carbocation, steric hindrance at the reaction center, and the nature of the solvent.
The presence of a fluorine atom on the benzene ring influences the reaction rate through a combination of inductive and resonance effects. The position of the fluorine substituent (ortho, meta, or para) dictates the interplay of these effects, leading to differences in the reactivity of the isomers.
Comparative Kinetic Data
Based on the electronic effects of the fluorine atom, the following general trend in reactivity for the solvolysis of fluorinated benzyl chloride isomers can be predicted:
-
Para-fluorobenzyl chloride: The fluorine atom at the para position exerts a -I (electron-withdrawing inductive) effect and a +R (electron-donating resonance) effect. In the case of carbocation formation (SN1 pathway), the +R effect can stabilize the positive charge on the benzylic carbon, thus accelerating the reaction rate compared to the unsubstituted benzyl chloride.
-
Meta-fluorobenzyl chloride: At the meta position, the fluorine atom primarily exerts its -I effect, which destabilizes the carbocation intermediate. This is expected to decrease the rate of an SN1 reaction compared to unsubstituted benzyl chloride.
-
Ortho-fluorobenzyl chloride: The ortho isomer experiences a combination of -I and +R effects, similar to the para isomer. However, the proximity of the fluorine atom to the reaction center can also introduce steric hindrance, which may affect the reaction rate.
The following table summarizes the expected qualitative comparison of the solvolysis rates.
| Isomer | Inductive Effect (-I) | Resonance Effect (+R) | Expected Relative Rate (SN1) |
| ortho-Fluorobenzyl chloride | Strong | Moderate | Slower than para due to potential steric hindrance |
| meta-Fluorobenzyl chloride | Strong | Negligible | Slowest |
| para-Fluorobenzyl chloride | Strong | Strong | Fastest |
Experimental Protocols
A common and effective method for determining the solvolysis rates of benzyl chlorides is by monitoring the reaction progress in a suitable solvent system, such as aqueous acetone or aqueous ethanol.[3] The following protocol is a generalized procedure based on established methodologies.[1]
Determination of First-Order Rate Constants for Solvolysis
1. Materials and Reagents:
-
ortho-, meta-, and para-Fluorobenzyl chloride (high purity)
-
Acetone (HPLC grade)
-
Deionized water
-
Sodium hydroxide (standardized solution, e.g., 0.02 M)
-
Indicator (e.g., lacmoid or bromothymol blue)
-
Thermostatically controlled water bath
2. Procedure:
-
Solvent Preparation: Prepare the desired aqueous acetone solvent mixture (e.g., 80% acetone in water v/v).
-
Reaction Setup: Place a known volume of the solvent mixture in a reaction vessel equipped with a stirrer and maintain it at a constant temperature (e.g., 25 °C) using the water bath. Add a few drops of the indicator to the solvent.
-
Initiation of Reaction: Prepare a stock solution of the fluorinated benzyl chloride isomer in acetone. To start the reaction, inject a small, precise volume of the stock solution into the temperature-equilibrated solvent to achieve the desired initial concentration (e.g., 0.01 M).
-
Titration: The solvolysis reaction produces hydrochloric acid, which will cause the indicator to change color. Titrate the liberated HCl with the standardized NaOH solution at regular time intervals to neutralize the acid and restore the indicator's original color. Record the volume of NaOH added and the corresponding time.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting the logarithm of the concentration of the remaining benzyl chloride versus time. The concentration of benzyl chloride at any time t can be calculated from the volume of NaOH used. The plot should yield a straight line with a slope equal to -k/2.303.
3. Determination of Activation Parameters:
-
To determine the activation energy (Ea) and other activation parameters, the experiment should be repeated at several different temperatures.
-
A plot of ln(k) versus 1/T (Arrhenius plot) will yield a straight line with a slope of -Ea/R, where R is the gas constant.
Mandatory Visualization
Caption: Experimental workflow for the comparative study of reaction kinetics.
Signaling Pathways and Logical Relationships
The reactivity of the fluorinated benzyl chloride isomers in SN1 solvolysis is directly related to the stability of the carbocation intermediate formed after the rate-determining departure of the chloride ion. The electronic effects of the fluorine substituent play a crucial role in modulating this stability.
Caption: Logical relationship between isomer structure and reaction rate.
References
Safety Operating Guide
Safe Disposal of 2,4,5-Trifluorobenzyl Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of reactive chemical reagents like 2,4,5-Trifluorobenzyl chloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for its safe handling and disposal.
This compound is a corrosive and combustible liquid that requires careful handling to mitigate risks.[1][2] Adherence to these protocols is critical for fostering a secure research environment.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to be fully aware of its associated hazards and to use the appropriate Personal Protective Equipment (PPE). The substance can cause severe skin burns, and eye damage, and is harmful if inhaled.[2][3]
Key Safety and Handling Information:
| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation (Category 1) | Avoid all personal contact, including inhalation.[4] Wash hands thoroughly after handling.[2] | Chemical-resistant gloves, protective clothing, face shield, and safety goggles.[1][2] |
| Serious Eye Damage (Category 1) | Ensure eyewash stations and safety showers are readily accessible.[1] | Chemical goggles or safety glasses and a face shield.[1][2] |
| Combustible Liquid | Keep away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools.[2] | Not applicable. |
| Respiratory Irritation | Use only in a well-ventilated area or with appropriate exhaust ventilation.[1][4] | Approved respirator with an organic vapor filter (e.g., Type ABEK (EN14387)).[1][3] |
| Reactivity | Moisture sensitive.[1] Avoid contact with incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[4][5] Do not use aluminum or galvanized containers.[4] | Not applicable. |
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills: For small spills, contain and absorb the material with an inert substance such as sand, earth, or vermiculite.[4] Once absorbed, place the material into a suitable, labeled container for waste disposal.[4]
-
Major Spills: For larger spills, evacuate the area and ensure adequate ventilation.[3] Eliminate all ignition sources.[3] Dike the area to prevent spreading and collect the material for disposal by a licensed professional waste disposal service.[4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Due to its classification as a halogenated organic compound, it is subject to specific waste disposal regulations.[6][7]
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and clearly labeled waste container.[4][6]
-
The container should be made of a corrosive-resistant material and have a secure, tight-fitting lid.[6] Do not use aluminum or galvanized containers.[4]
-
Label the container with "Waste: this compound" and include any other components mixed with the waste.[6]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal by a licensed hazardous waste disposal company.[1]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling, transport, and disposal.[1]
-
-
Treatment and Final Disposal:
-
Halogenated organic waste is typically disposed of via high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion products like hydrogen chloride.[2][7]
-
Never dispose of this compound down the drain or in regular trash.[1][6]
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Essential Safety and Operational Guide for 2,4,5-Trifluorobenzyl Chloride
This guide provides immediate, essential safety protocols and logistical procedures for the handling and disposal of 2,4,5-Trifluorobenzyl chloride in a laboratory setting. The following step-by-step instructions are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 243139-71-1
-
Synonyms: α-Chloro-2,4,5-trifluorotoluene[1]
Hazard Identification and Immediate Precautions
This compound is a combustible liquid that can cause severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[1][3] Inhalation of vapors or mists can be harmful and irritating to the respiratory system.[4]
Hazard Statements:
-
H227: Combustible liquid.[3]
-
H314: Causes severe skin burns and eye damage.[1]
-
R36/37/38: Irritating to eyes, respiratory system and skin.[4]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this substance.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is required where splashing is a risk.[5] | To protect against severe eye damage from splashes or vapors.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton®, or equivalent). | To prevent skin burns and absorption through the skin.[1][5][6] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] This includes a lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is recommended. | To protect skin from severe burns upon contact. |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown).[5] | To prevent irritation and potential harm to the respiratory system. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and operational.[6]
-
Work exclusively in a well-ventilated area or within a certified chemical fume hood.[1][2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][5]
-
Have absorbent, neutralizing materials (such as sand, earth, or vermiculite) and a designated, labeled waste container ready for potential spills.[7]
-
-
Handling:
-
Avoid all personal contact, including inhalation of vapors.[7]
-
Wear the full complement of specified PPE at all times.
-
When transferring, use a closed system where possible to minimize vapor release.[1][6]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid contact with incompatible materials such as strong oxidizing agents, bases, and metals.[7]
-
-
Storage:
Emergency Procedures
| Emergency Scenario | Immediate Action Steps |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[2][5][7] Ensure complete irrigation by occasionally lifting the upper and lower lids.[7] Remove contact lenses if present and easy to do.[1][2][5] Seek immediate medical attention.[1][2][5] |
| Skin Contact | Immediately flush the affected body and clothes with large amounts of water, using a safety shower if available.[7] Quickly remove all contaminated clothing, including footwear.[2][5][7] Wash the affected skin area with plenty of water for at least 15 minutes.[2][5] Seek immediate medical attention.[1][2][5] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2][5] If the person is not breathing, provide artificial respiration.[2][5][7] Seek immediate medical attention.[1][2][5][7] |
| Ingestion | Rinse the mouth with water.[1][2][5] DO NOT induce vomiting.[1][2][5] Seek immediate medical attention.[1][2][5] |
| Minor Spill | Evacuate personnel from the immediate area. Wearing appropriate PPE, contain and absorb the spill with sand, earth, inert material, or vermiculite.[7] Place the absorbed material into a suitable, labeled container for waste disposal.[7] |
| Major Spill | Evacuate the area immediately. Keep people away from and upwind of the spill/leak.[5] Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. |
Disposal Plan
-
Waste Collection:
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Disposal:
-
Dispose of the contents and container in accordance with all local, state, and federal regulations.[2][5]
-
This is typically achieved through a licensed professional waste disposal service.[8] Contact your institution's EHS department to arrange for pickup and disposal.[8]
-
Do not dispose of this chemical down the drain.
-
Experimental Workflow Visualization
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | 243139-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
